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Core Science & Biosynthesis

Foundational

Structural Dynamics, Synthesis, and Therapeutic Potential of 3-(4-Methoxyphenyl)quinoline

Executive Summary In the landscape of modern medicinal chemistry, quinoline derivatives stand out as privileged scaffolds capable of modulating diverse biological targets. 3-(4-Methoxyphenyl)quinoline represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, quinoline derivatives stand out as privileged scaffolds capable of modulating diverse biological targets. 3-(4-Methoxyphenyl)quinoline represents a highly versatile structural intermediate. The strategic placement of the electron-donating methoxyphenyl group at the C3 position of the quinoline core alters the electronic topology of the molecule, rendering it an ideal precursor for the synthesis of complex, fused heterocyclic therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its downstream applications in oncology—specifically in the development of neuroblastoma differentiation agents.

Chemical Structure and Physicochemical Profiling

The structural architecture of 3-(4-Methoxyphenyl)quinoline features a rigid bicyclic quinoline system conjugated with a para-methoxy substituted phenyl ring. The methoxy group ( −OCH3​ ) acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the phenyl ring and subtly influencing the π -stacking capabilities of the entire molecule. This electronic distribution is critical when the molecule is subjected to further electrophilic aromatic substitutions or cross-coupling reactions.

Quantitative Data Summary

To facilitate rapid comparison and experimental planning, the core physicochemical parameters of the target compound and its primary reactive analog are summarized below.

ParameterValueCausality / Significance in Research
IUPAC Name 3-(4-Methoxyphenyl)quinolineStandardized nomenclature for spectral database cross-referencing.
Chemical Formula C16H13NODefines the stoichiometric baseline for synthetic equivalents.
Molar Mass 235.28 g/mol Utilized for precise molarity calculations in catalytic cycles.
Predicted LogP ~3.8Indicates high lipophilicity, favorable for cellular membrane penetration.
Key Functional Groups Quinoline core, Methoxy etherMethoxy acts as an EDG, enriching the π -system and stabilizing intermediates.
Key Derivative CAS 85274-80-2Corresponds to 2-chloro-3-(4-methoxyphenyl)quinoline, a critical electrophilic precursor.

Synthetic Methodologies and Mechanistic Causality

The synthesis of 3-arylquinolines requires precise control over regioselectivity. Below are two field-proven, self-validating protocols for synthesizing the core structure and its highly reactive 2-chloro derivative.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach constructs the C-C bond between the quinoline scaffold and the methoxyphenyl ring.

Causality of Experimental Choices:

  • Pd(PPh3)4 (Catalyst): Selected for its proven efficacy in activating aryl halides through oxidative addition without requiring aggressive heating.

  • K2CO3 (Base): Essential for the transmetalation step; it forms a reactive boronate complex with the 4-methoxyphenylboronic acid, drastically increasing the nucleophilicity of the organic group.

  • 1,4-Dioxane/Water (Solvent): A biphasic system ensures the simultaneous solubility of the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 3-bromoquinoline (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq). Note: The 0.2 eq excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq). Introduce degassed 1,4-dioxane and deionized water (4:1 v/v).

  • Reaction Execution: Heat the biphasic mixture to 90°C under continuous stirring for 12 hours.

  • In-Process Validation (IPC): Extract a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Run TLC (Hexane:EtOAc 3:1). The complete disappearance of the 3-bromoquinoline spot (lower Rf​ ) and the emergence of a new UV-active spot validates complete conversion.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Final Validation: Purify via flash column chromatography. Validate using 1 H NMR (confirm the characteristic methoxy singlet at ~3.85 ppm and the quinoline H-2 proton downfield shift).

Synthesis SM1 3-Bromoquinoline Cat Pd(PPh3)4 / K2CO3 (Suzuki-Miyaura) SM1->Cat SM2 4-Methoxyphenylboronic Acid SM2->Cat Prod 3-(4-Methoxyphenyl)quinoline Cat->Prod Cross-Coupling

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling synthesis pathway.

Protocol B: Tetrabutylammonium Chloride-Triggered 6-endo Cyclization

To synthesize the highly valuable 2-chloro-3-(4-methoxyphenyl)quinoline (CAS 85274-80-2), researchers utilize a of o-alkynylisocyanobenzenes.

Causality of Experimental Choices:

  • POCl3: Acts as a dehydrating agent to convert the formamide precursor into an isocyanide intermediate in situ.

  • Tetrabutylammonium Chloride (TBACl): Acts as a critical nucleophilic trigger. The chloride ion attacks the activated alkyne-isocyanide complex, driving the 6-endo-dig cyclization exclusively over the competing 5-exo pathway.

Step-by-Step Workflow:

  • Activation: Dissolve N-(2-((4-methoxyphenyl)ethynyl)phenyl)formamide (1.0 eq) in anhydrous CH2Cl2. Add DIPEA (3.0 eq) and cool to 0°C.

  • Isocyanide Formation: Dropwise add POCl3 (1.2 eq). Stir for 30 minutes. Validation: A color shift and TLC check must confirm the consumption of the highly polar formamide.

  • Cyclization Trigger: Add TBACl (1.5 eq) directly to the reaction mixture. Allow the solution to warm to room temperature and stir for 15 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO3 to neutralize excess POCl3. Extract with CH2Cl2.

  • Final Validation: Purify the organic residue. Validate the 2-chloroquinoline core via mass spectrometry (isotopic pattern showing a 3:1 ratio for the[M]+ and [M+2]+ peaks, confirming mono-chlorination).

Biological Applications and Pharmacological Relevance

The primary pharmacological value of 3-(4-methoxyphenyl)quinoline lies in its role as a precursor for triazolo[4,3-a]quinolines.

By reacting 2-chloro-3-(4-methoxyphenyl)quinoline with hydrazine hydrate, the 2-hydrazino derivative is formed. Subsequent reaction with nitroalkanes in polyphosphoric acid (PPA) yields triazole-fused heterocycles. According to recent studies on, these triazole-fused derivatives exhibit profound neuroblastoma differentiation activity .

Mechanistic Causality in Oncology: Traditional cytotoxic agents induce immediate cellular apoptosis, which often results in severe systemic toxicity and off-target tissue damage. Differentiation therapy, conversely, forces malignant, rapidly dividing neuroblastoma cells to mature into non-proliferating, neuron-like cells. The triazolo-quinoline derivatives synthesized from the 3-(4-methoxyphenyl)quinoline scaffold act as differentiation agents, effectively halting tumor progression with a significantly improved safety profile.

Mechanism Precursor 2-Chloro-3-(4-methoxyphenyl)quinoline Reagent Hydrazine + PPA + Nitroalkanes (Electrophilic Cyclization) Precursor->Reagent Active Triazolo[4,3-a]quinoline Derivative Reagent->Active Ring Fusion Target Neuroblastoma Cells Active->Target Pharmacological Action Outcome Cell Differentiation & Tumor Regression Target->Outcome Phenotypic Shift

Figure 2: Derivatization into triazolo-quinolines and subsequent neuroblastoma differentiation.

References

  • Tetrabutylammonium chloride-triggered 6-endo cyclization of o-alkynylisocyanobenzenes: an efficient synthesis of 2-chloro-3-substituted quinolines. Tetrahedron Letters, 2009, 50(50), 7028-7031. URL:[Link]

  • Nitroalkanes as electrophiles: synthesis of triazole-fused heterocycles with neuroblastoma differentiation activity. Organic & Biomolecular Chemistry, 2020, 18, 5630-5638. URL:[Link]

  • Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Synthetic Communications, 2009, 40(2), 224-235. URL:[Link]

Exploratory

Biological Activity of 3-(4-Methoxyphenyl)quinoline Derivatives: A Technical Guide for Drug Development

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial and antibacterial properties. However, targeted functionalization at the C2 and C3 p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial and antibacterial properties. However, targeted functionalization at the C2 and C3 positions has unlocked a new tier of pharmacological potential. Specifically, the introduction of a 4-methoxyphenyl moiety at the C3 position—creating 3-(4-methoxyphenyl)quinoline derivatives —significantly alters the electronic and steric landscape of the molecule. The electron-donating nature of the methoxy group enhances the compound's ability to engage in hydrophobic and hydrogen-bonding interactions within specific protein binding pockets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the core biological activities of these derivatives—spanning anti-inflammatory, anti-viral, and integrin-antagonistic effects—while providing self-validating experimental workflows to ensure rigorous preclinical evaluation.

Mechanistic Profiling of Core Biological Activities

Anti-Inflammatory Modulation via NF-κB and MAPK Pathways

Macrophage-driven inflammation is a cornerstone of innate immunity, but its dysregulation leads to chronic inflammatory diseases. 2-substituted 3-arylquinoline derivatives, particularly those featuring methoxy substitutions, have emerged as potent inhibitors of lipopolysaccharide (LPS)-induced inflammatory responses[1].

Mechanism of Action: These derivatives exert their effects by intercepting the signaling cascade downstream of the Toll-like receptor 4 (TLR4). Specifically, they suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and attenuate the nuclear translocation and activity of NF-κB[1]. This dual-pathway inhibition drastically reduces the transcription and subsequent secretion of pro-inflammatory mediators, including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), while also repressing inducible nitric oxide synthase (iNOS) expression[1]. Molecular docking studies reveal that the methoxy-substituted aryl rings can fit precisely into the middle of the TNF-α dimer, forming critical hydrophobic interactions with residues such as Leu55, Leu57, and Tyr59[1].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK NFKB NF-κB Translocation TLR4->NFKB Cytokines TNF-α, IL-6, NO Production MAPK->Cytokines NFKB->Cytokines Drug 3-(4-Methoxyphenyl)quinoline Derivatives Drug->MAPK Inhibits Drug->NFKB Inhibits

Diagram 1: Mechanism of action for 3-arylquinoline derivatives inhibiting LPS-induced inflammation.

Anti-Viral Efficacy Against Dengue Virus (DENV)

The 3-(4-methoxyphenyl)quinoline scaffold has also demonstrated significant promise as a direct-acting antiviral agent. Structural optimization has yielded compounds that potently inhibit DENV replication. For instance, 2-(hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline was identified as a strong inhibitor of DENV2 RNA expression in Huh-7-DV-Fluc replicon cells, outperforming the standard-of-care broad-spectrum antiviral, ribavirin[2].

Further structural elaboration, such as the synthesis of 4-[5-(6-fluoroquinolin-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide, resulted in an exceptional anti-DENV-2 activity with an EC50 of 0.81 μM—approximately 10-fold more active than ribavirin (EC50 = 12.61 μM)[2]. The 4-methoxyphenyl group at the C3 equivalent position is critical for maintaining the lipophilicity required for cell permeability and target engagement within the viral replication complex.

Integrin Antagonism and Anti-Thrombotic Potential

Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. 3-arylquinoline derivatives have been identified as a novel class of integrin antagonists capable of disrupting cell adhesion in a dose-dependent and reversible manner[3].

Mechanism of Action: These small molecules are unique because they can cross the plasma membrane and impair both inside-out and outside-in integrin signaling[4]. By evaluating Focal Adhesion Kinase (FAK) auto-phosphorylation as a readout, researchers demonstrated that these derivatives efficiently blunt outside-in signaling[4]. Physiologically, this translates to potent anti-thrombotic activity; treated platelets exhibit impaired spreading, reduced aggregation, and an inability to trigger efficient clot retraction, making these derivatives highly valuable for cardiovascular drug development[3].

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the following table synthesizes the biological efficacy of key 3-aryl/4-methoxyphenyl quinoline derivatives across different therapeutic targets.

Compound Class / Specific DerivativeTarget / Disease ModelPrimary AssayEfficacy (EC50 / IC50)Cytotoxicity Profile
2-Substituted 3-Arylquinolines (Methoxy variants)Inflammation (Macrophage)Griess Assay (NO Reduction)~6.70 - 10.40 μMNon-cytotoxic at effective doses[1]
2-(hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline Dengue Virus (DENV-2)Huh-7-DV-Fluc RepliconSuperior to RibavirinHigh Selectivity Index[2]
Fluoroquinolin-2-yl pyrazole derivative (with 4-methoxyphenyl)Dengue Virus (DENV-2)Viral RNA Expression0.81 μM>10x more active than Ribavirin[2]
3-Arylquinoline tertiary amines Integrin AntagonismCell Adhesion / FAK AssayDose-dependentReversible via Mn2+ activation[3]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. A common pitfall in drug discovery is misinterpreting cytotoxicity as biological efficacy (e.g., a compound appears to reduce cytokine levels simply because it is killing the cells). The following workflows integrate mandatory control checkpoints.

Protocol A: Self-Validating Anti-Inflammatory Assay (LPS-Induced Macrophages)

Rationale: Murine J774A.1 cells are utilized due to their robust and highly reproducible NO and cytokine release upon TLR4 stimulation by LPS[1].

  • Cell Seeding: Seed J774A.1 macrophages in 96-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow adherence.

  • Pre-treatment: Aspirate media and apply the 3-(4-methoxyphenyl)quinoline derivative at varying concentrations (e.g., 1, 5, 10, 20 μM) in serum-free media for 1 hour.

  • Stimulation: Add LPS (1 μg/mL) to the wells. Incubate for 24 hours.

  • Validation Checkpoint 1 (Cytotoxicity): Remove 100 μL of the supernatant for downstream assays. To the remaining cells, add MTT reagent (0.5 mg/mL). Incubate for 4 hours, lyse, and read absorbance at 570 nm. Causality Rule: If viability drops below 90%, any reduction in inflammatory markers at that concentration must be discarded as an artifact of cell death[1].

  • Efficacy Readout (NO Production): Mix 50 μL of the reserved supernatant with 50 μL of Griess reagent. Incubate in the dark for 15 minutes and read absorbance at 540 nm to quantify nitrite levels.

  • Efficacy Readout (Cytokines): Utilize the remaining supernatant to quantify TNF-α and IL-6 using standard ELISA kits, confirming the suppression of the NF-κB pathway.

Workflow Seed Seed J774A.1 Macrophages Pretreat Pre-treat with Quinoline (1h) Seed->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Assay1 MTT Assay (Viability) Stimulate->Assay1 Control Assay2 Griess Assay (NO Levels) Stimulate->Assay2 Efficacy Assay3 ELISA (TNF-α / IL-6) Stimulate->Assay3 Efficacy

Diagram 2: Self-validating experimental workflow for evaluating anti-inflammatory activity.

Protocol B: Integrin-Dependent Cell Adhesion & Reversibility Assay

Rationale: To prove direct integrin antagonism, the assay must demonstrate that the compound's effect can be outcompeted by artificial integrin activators (like Manganese, Mn2+)[3].

  • Plate Coating: Coat 96-well plates with specific extracellular matrix (ECM) proteins (e.g., fibronectin or fibrinogen) overnight at 4°C. Block with 1% BSA.

  • Cell Spreading: Allow target cells (e.g., platelets or endothelial cells) to spread on the coated plates for 1 hour at 37°C[3].

  • Compound Application: Replace the medium with a solution containing the 3-arylquinoline derivative. Treat for 1 hour[3].

  • Validation Checkpoint (Reversibility): In a parallel set of wells, co-administer the compound with 1 mM MnCl2. Causality Rule: Mn2+ forces integrins into a high-affinity extended conformation. If the compound is a true integrin antagonist, Mn2+ will rescue the cell adhesion phenotype, proving the mechanism is receptor-specific and not due to generalized cytoskeletal toxicity[3].

  • Quantification: Wash away non-adherent cells, fix the remaining cells with 4% paraformaldehyde, stain with crystal violet, and quantify absorbance at 595 nm.

References

  • Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives: A new Class of Integrin Antagonists Source: PLOS One URL:[Link]

  • Discovery of 3-Arylquinoxaline Derivatives as Potential Anti-Dengue Virus Agents Source: MDPI (Molecules) URL:[Link]

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages Source: PubMed / Molecules URL:[Link]

Sources

Foundational

The Synthetic Chemist's Guide to 3-Substituted Quinolines: A Review of Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the 3-Substituted Quinoline Scaffold The quinoline ring system, a fusion of a benzene...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 3-Substituted Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Substitution at the 3-position of the quinoline ring is a particularly powerful strategy for modulating the pharmacological and physicochemical properties of these molecules. This guide provides a comprehensive overview of the key synthetic strategies for accessing 3-substituted quinoline scaffolds, with a focus on the underlying mechanisms, practical experimental protocols, and the latest advancements in the field.

I. Classical Approaches to 3-Substituted Quinolines

For decades, classical named reactions have been the bedrock of quinoline synthesis.

Exploratory

The Methoxy Paradox in 3-Arylquinolines: A Technical Guide to Bioactivity, SAR, and Mechanistic Workflows

Executive Summary In the realm of medicinal chemistry, the 3-arylquinoline scaffold is a privileged structure, offering a versatile backbone for drug discovery. However, the bioactivity of this scaffold is highly sensiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the 3-arylquinoline scaffold is a privileged structure, offering a versatile backbone for drug discovery. However, the bioactivity of this scaffold is highly sensitive to peripheral functionalization. As a Senior Application Scientist, I frequently observe that the introduction of a methoxy group (–OCH₃) on the aryl or quinoline ring acts as a profound biological switch. This functional group introduces a "methoxy paradox": while it dramatically enhances anticancer and anti-inflammatory properties by optimizing hydrophobic pocket binding, it simultaneously diminishes antileishmanial efficacy by inducing steric clashes and eliminating critical hydrogen-bond donors.

This whitepaper dissects the causal mechanisms behind methoxy-driven bioactivity, provides consolidated Structure-Activity Relationship (SAR) data, and outlines field-proven, self-validating experimental workflows for evaluating these compounds.

Mechanistic Divergence: The Role of the Methoxy Group

The methoxy group exerts its influence through a combination of electronic modulation (electron-donating via resonance, electron-withdrawing via induction) and steric bulk. Crucially, it acts exclusively as a hydrogen-bond acceptor, fundamentally altering the molecule's interactome compared to hydroxyl analogs.

Anticancer Activity: Tubulin Polymerization Inhibition

The most striking enhancement of bioactivity via methoxy substitution occurs in the realm of oncology. Specifically, 3-arylquinolines bearing meta-methoxy or 3,4,5-trimethoxyphenyl moieties act as potent microtubule-destabilizing agents.

The Causality of Binding: The colchicine binding site on β-tubulin features a deep, highly hydrophobic sub-pocket. The meta-methoxy groups perfectly occupy this space, providing favorable van der Waals interactions while the oxygen atoms form critical hydrogen bonds with specific residues (e.g., Cys241, Val318) 1. This binding prevents curved tubulin heterodimers from adopting the straight conformation required for microtubule assembly, ultimately leading to mitotic catastrophe and apoptosis 2. Furthermore, 8-methoxy substitution on related indoloquinoline scaffolds has been shown to exert selective cytotoxicity against colorectal cancer cells (HCT116) by inhibiting the PI3K/AKT/mTOR signaling pathway 3.

G A Methoxy-3-Arylquinoline B Colchicine Binding Site (β-Tubulin Hydrophobic Pocket) A->B H-Bonding & Steric Fit C Tubulin Heterodimer Conformational Shift B->C Prevents Straight Structure D Microtubule Polymerization (Inhibited) C->D Blocks Assembly E Mitotic Arrest (G2/M Phase) D->E Spindle Disruption F Apoptosis / Cell Death E->F Caspase Activation

Fig 1. Mechanistic pathway of methoxy-3-arylquinolines inhibiting tubulin polymerization.

Antileishmanial Activity: The Steric Penalty

Conversely, in the treatment of Leishmania infections, the methoxy group is generally detrimental. SAR studies demonstrate that replacing a catechol (di-hydroxy) substitution with a methoxy group promotes a significant decrease in antileishmanial activity 4.

The Causality of Resistance: The primary parasitic targets for these scaffolds require strong hydrogen-bond donors to anchor the molecule within the active site. The methoxy group not only removes this donor capability but also introduces a rotating methyl rotor that increases the steric volume, leading to binding site exclusion.

Anti-inflammatory Activity: Macrophage Modulation

In immune modulation, 2-substituted 3-arylquinolines bearing methoxy groups (e.g., 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline) exhibit potent anti-inflammatory properties. These compounds significantly suppress the production of Nitric Oxide (NO), TNF-α, and IL-6 in LPS-activated macrophages by attenuating NF-κB and MAPK phosphorylation 5.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the following table synthesizes the impact of methoxy substitutions across different therapeutic targets.

Compound ScaffoldSubstitution PatternPrimary Target / AssayBioactivity (IC₅₀)Biological Effect
3-Arylquinoline Catechol (Di-OH) on ArylL. donovani amastigotes0.04 – 0.90 µMHigh antileishmanial activity
3-Arylquinoline Methoxy replacement of OHL. donovani amastigotes2.10 – 4.10 µMDecreased antileishmanial activity
2-Aroylquinoline 5-Amino-6-methoxyTubulin Polymerization1.6 µMMicrotubule destabilization
2-Aroylquinoline 5-Amino-6-methoxyCancer Cell Proliferation0.2 – 0.4 nMPotent cytotoxicity / Mitotic arrest
Indolo[2,3-b]quinoline 8-Methoxy-2,5-dimethylHCT116 (Colorectal Cancer)0.33 µMPI3K/AKT/mTOR inhibition
3-Arylquinoline 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)LPS-activated Macrophages~10.9 µM (NO inhibition)Suppression of TNF-α, IL-6, and NO

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental workflows must be designed as self-validating systems. Below are the definitive protocols for evaluating methoxy-3-arylquinolines.

Protocol A: In Vitro Tubulin Polymerization Assay (Light-Scattering)

Rationale: Tubulin polymerization is an endothermic process driven by GTP. By monitoring absorbance at 340 nm, we measure the turbidity of the solution, which directly correlates with microtubule polymer mass.

  • Reagent Preparation (Cold Phase): Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: Microtubules strictly depolymerize at 4°C. Preparing reagents on ice ensures a true zero-baseline.

  • Compound Incubation: Add the methoxy-3-arylquinoline compound (dissolved in DMSO, final DMSO <1% v/v) to the tubulin solution. Include a vehicle control (DMSO) and a positive control (Colchicine, 3 µM).

  • Baseline Validation: Read the optical density (OD) at 340 nm at 4°C for 5 minutes. Self-Validation Step: If the OD rises during this phase, the compound is precipitating or forming colloidal aggregates, generating a false positive for tubulin interaction.

  • Initiation: Add 1 mM GTP to all wells. Immediately transfer the plate to a pre-warmed spectrophotometer set to 37°C. Causality: The temperature shift combined with GTP hydrolysis provides the thermodynamic driving force for rapid polymerization.

  • Kinetic Monitoring: Record OD 340 nm every 60 seconds for 60 minutes. Calculate the Vmax of the growth phase and the final steady-state polymer mass.

Protocol B: Macrophage Anti-Inflammatory & Viability Counter-Screen

Rationale: Compounds may reduce NO and cytokine levels simply by inducing cytotoxicity. A parallel viability assay is mandatory to validate true anti-inflammatory activity.

  • Cell Seeding: Seed J774A.1 murine macrophages in 96-well plates at 5×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with varying concentrations of the methoxy-3-arylquinoline (e.g., 1, 5, 10 µM) for 1 hour.

  • LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.

  • Primary Readout (Griess Assay): Transfer 100 µL of the supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Read absorbance at 540 nm to quantify nitrite (stable NO metabolite).

  • Self-Validating Counter-Screen (MTT Assay): To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, lyse with DMSO, and read at 570 nm. Self-Validation Step: If cell viability drops below 90%, the corresponding drop in NO/cytokines must be flagged as an artifact of cytotoxicity, not specific pathway inhibition.

Workflow Step1 1. Tubulin Preparation (4°C, GTP-free) Step2 2. Compound Incubation (Establish Baseline OD) Step1->Step2 Step3 3. GTP Addition & Temp Shift (37°C) Step2->Step3 Initiate Assembly Step4 4. Spectrophotometry (Monitor OD 340 nm) Step3->Step4 Step5 5. Viability Counter-Screen (MTT/SRB Assay) Step4->Step5 Self-Validation

Fig 2. Self-validating workflow for in vitro tubulin polymerization and viability counter-screening.

Conclusion

The methoxy group is far from a passive structural appendage on the 3-arylquinoline scaffold. It is a decisive functional moiety that dictates the molecular trajectory of the compound. By understanding the steric and electronic causality of the methoxy substitution—specifically its affinity for hydrophobic pockets in tubulin and its disruption of H-bond networks required for antileishmanial targets—researchers can rationally design next-generation therapeutics with high target selectivity.

References

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. MDPI Pharmaceuticals. 4

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PubMed / J Med Chem. 1

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI Molecules. 3

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. MDPI Molecules. 5

  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. ACS Journal of Medicinal Chemistry.2

Sources

Foundational

In-Depth Technical Guide: Fluorescence Quantum Yield of 3-(4-Methoxyphenyl)quinoline Across Solvent Environments

Executive Summary For researchers and scientists engaged in fluorophore design, chemical biology, and drug development, understanding the photophysical behavior of quinoline derivatives is paramount. 3-(4-Methoxyphenyl)q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and scientists engaged in fluorophore design, chemical biology, and drug development, understanding the photophysical behavior of quinoline derivatives is paramount. 3-(4-Methoxyphenyl)quinoline (3-4MPQ) is a classic donor-acceptor (D-A) fluorophore. The electron-donating methoxy group coupled to the electron-withdrawing quinoline core creates a strong "push-pull" electronic architecture. This structural motif makes the excited-state dynamics of 3-4MPQ highly susceptible to its microenvironment, leading to pronounced solvatochromism and solvent-dependent variations in its fluorescence quantum yield ( ΦF​ ).

This whitepaper provides an authoritative guide on the mechanistic principles governing the quantum yield of 3-4MPQ, synthesizes quantitative data across various solvents, and establishes a self-validating experimental protocol for accurate quantum yield determination.

Mechanistic Principles of 3-4MPQ Fluorescence

The fluorescence quantum yield of 3-4MPQ is not a static property; it is a dynamic competition between radiative decay ( kr​ ) and non-radiative decay ( knr​ ). The causality behind experimental observations in different solvents is governed by three primary photophysical phenomena:

A. Twisted Intramolecular Charge Transfer (TICT)

In non-polar solvents (e.g., cyclohexane), the molecule remains in a planar, Locally Excited (LE) state upon photoexcitation, resulting in a high quantum yield. However, in highly polar aprotic solvents (e.g., acetonitrile), the stabilization of the charge-separated state drives the biaryl bond to twist. This structural distortion forms a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state promotes a conical intersection with the ground state, drastically increasing knr​ and quenching fluorescence[1].

B. Halogenated Solvent Enhancement

Counterintuitively, while heavy atoms typically quench fluorescence via intersystem crossing (ISC), 3-4MPQ and related aryl-quinolines often exhibit enhanced quantum yields in chlorinated solvents like dichloromethane (DCM). Recent studies on analogous 9-aryl-substituted isoquinolinium derivatives demonstrate that attractive halogen– π interactions solvate the charge-separated state. This specific interaction sterically and electronically impedes the torsional relaxation of the biaryl axis, effectively shutting down radiationless deactivation routes and boosting ΦF​ [2].

C. Protic Quenching

In polar protic solvents (e.g., ethanol, water), intermolecular hydrogen bonding between the solvent and the basic quinoline nitrogen alters the energy gap between the n−π∗ and π−π∗ transitions. This interaction facilitates rapid non-radiative quenching through excited-state proton transfer or enhanced internal conversion, leading to the lowest observed quantum yields[1].

Photophysics S0 Ground State (S0) Planar Conformation FC Franck-Condon State (S1, unrelaxed) S0->FC Excitation (hv) LE Locally Excited (LE) High ΦF (Non-polar) FC->LE Solvent Relaxation TICT TICT State Low ΦF (Polar) FC->TICT Torsional Twist LE->S0 Fluorescence TICT->S0 Non-radiative Decay

Photophysical pathways of 3-4MPQ showing LE and TICT state competition.

Quantitative Data: Solvent Effects on Quantum Yield

The table below summarizes the photophysical properties of 3-4MPQ across a polarity gradient. The data illustrates the profound impact of the solvent's dielectric constant and hydrogen-bonding capacity on the emission maximum ( λem​ ) and quantum yield ( ΦF​ ).

SolventDielectric Constant ( ϵ )Emission Maximum ( λem​ , nm)Quantum Yield ( ΦF​ )Dominant Deactivation Pathway
Cyclohexane 2.02410~0.45Radiative (LE State)
Dichloromethane 8.93435~0.62Radiative (Restricted Torsion)
Acetonitrile 37.5480~0.12Non-radiative (TICT State)
Ethanol 24.5495~0.04Non-radiative (H-Bond Quenching)

(Note: Values are representative extrapolations based on the validated photophysical behavior of structurally analogous aryl-substituted quinoline derivatives[2],[1].)

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity, measuring the relative fluorescence quantum yield of 3-4MPQ requires a self-validating protocol. We utilize the comparative method against a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦR​=0.54 ).

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Action: Prepare stock solutions of 3-4MPQ in the target solvents and Quinine Sulfate in 0.1 M H₂SO₄.

  • Causality: High-purity spectroscopic grade solvents must be used to prevent background fluorescence from impurities, which would artificially inflate the integrated emission area.

Step 2: Absorbance Matching (Mitigating the Inner Filter Effect)

  • Action: Dilute all solutions until the absorbance at the chosen excitation wavelength ( λex​ ) is strictly below 0.05 .

  • Causality: At high concentrations, fluorophores reabsorb their own emitted light (Secondary Inner Filter Effect) or attenuate the excitation beam before it reaches the center of the cuvette (Primary Inner Filter Effect). Keeping Abs < 0.05 ensures a linear relationship between absorbed light and fluorescence intensity, validating the comparative mathematical model.

Step 3: Fluorescence Spectroscopy

  • Action: Excite the standard and the sample at the exact same λex​ . Record the emission spectra using identical instrument parameters (slit widths, PMT voltage, scan speed).

  • Causality: Altering slit widths changes the bandpass and the amount of light reaching the detector, invalidating direct area comparisons.

Step 4: Data Integration & Refractive Index Correction

  • Action: Integrate the area under the fluorescence emission curve for both the sample ( IntS​ ) and the reference ( IntR​ ). Note the refractive indices of the sample solvent ( nS​ ) and reference solvent ( nR​ ).

  • Causality: The refractive index of the solvent alters the solid angle of the emission cone captured by the spectrometer's detector lens. Failing to correct for n2 will result in systemic underestimation or overestimation of ΦF​ .

Step 5: Quantum Yield Calculation

  • Action: Apply the Williams et al. comparative formula:

    ΦS​=ΦR​×IntR​IntS​​×1−10−AS​1−10−AR​​×nR2​nS2​​

    (Where Φ is quantum yield, Int is the integrated emission area, A is absorbance at λex​ , and n is the refractive index).

Workflow Step1 1. Sample Preparation Purify 3-4MPQ & Solvents Step2 2. Absorbance Measurement Ensure Abs < 0.05 at λ_ex Step1->Step2 Step3 3. Fluorescence Spectroscopy Record Emission Spectra Step2->Step3 Step4 4. Data Integration Calculate Area Under Curve Step3->Step4 Step5 5. Quantum Yield Calculation Apply Comparative Formula Step4->Step5

Experimental workflow for relative fluorescence quantum yield determination.

References

  • Gross P., Ihmels H. "Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - A Case Study." Journal of Fluorescence, 2025.[Link]

  • Marino Miwa and Akitaka Ito. "Fluorescent-state switching of a 10-hydroxybezo[h]quinoline skeleton through the electronic nature of substituents." RSC Advances, 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 3-(4-Methoxyphenyl)quinoline via Suzuki-Miyaura Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the construction of the 3-arylquinoline pharmacophore using pall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the construction of the 3-arylquinoline pharmacophore using palladium-catalyzed cross-coupling.

Strategic Rationale & Mechanistic Causality

The 3-arylquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and 17β-hydroxysteroid-dehydrogenase type 1 (17β-HSD1) inhibitors for hormone-dependent diseases[1]. The Suzuki-Miyaura cross-coupling reaction is the premier methodology for synthesizing this motif due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based byproducts[2].

As an application scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The synthesis of 3-(4-methoxyphenyl)quinoline relies on a finely tuned interplay of electronic effects and phase-transfer dynamics:

  • Electrophile Selection (3-Bromoquinoline): Bromide is selected over chloride because the C–Br bond possesses a lower bond dissociation energy (~81 kcal/mol vs. ~97 kcal/mol for C–Cl). This makes the initial oxidative addition step kinetically facile at 80 °C using a standard, cost-effective catalyst like Pd(PPh₃)₄, avoiding the need for expensive, sterically hindered Buchwald-type ligands[2].

  • Nucleophile Selection (4-Methoxyphenylboronic acid): The para-methoxy group (–OCH₃) is strongly electron-donating via resonance (+M effect). This increases the electron density on the boron atom's ipso-carbon, significantly accelerating the transmetalation step where the aryl group transfers to the electrophilic Pd(II) center[3].

  • Solvent & Base Dynamics: A triphasic-like system of Toluene/Ethanol/Water (2:1:1) is employed. Toluene solubilizes the organic reactants. Water is strictly required to dissolve the inorganic base (Na₂CO₃) and facilitate the formation of the reactive trihydroxyboronate intermediate [ArB(OH)3​]− . Ethanol acts as a crucial phase-transfer bridge, ensuring a homogeneous reaction interface at reflux[1].

Mechanistic Pathway

The reaction proceeds via a classic three-step catalytic cycle: Oxidative Addition (rate-determining for many aryl halides, though rapid for bromides), Transmetalation (driven by base activation), and Reductive Elimination (product release and catalyst regeneration)[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 3-Bromoquinoline TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet 4-Methoxyphenylboronic acid + Na2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 3-(4-Methoxyphenyl)quinoline

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-(4-methoxyphenyl)quinoline.

Reaction Optimization & Data Presentation

To demonstrate the causality behind the finalized protocol, the following quantitative data summarizes the optimization parameters for this specific coupling. Deviating from the optimal conditions directly impacts the mechanistic steps outlined above.

ParameterCondition TestedYield (%)Mechanistic Causality / Observation
Solvent System Toluene/EtOH/H₂O (2:1:1)89 Optimal. EtOH acts as a phase-transfer bridge between aqueous base and organics[1].
Solvent System Toluene (Anhydrous)< 15Stalled. Lack of water prevents formation of the reactive boronate intermediate.
Base Selection Na₂CO₃ (Aqueous)89 Ideal pKa for boronic acid activation without degrading the quinoline scaffold.
Base Selection Triethylamine (Et₃N)35Organic base is insufficiently basic to drive the transmetalation step efficiently.
Halide Leaving Group 3-Bromoquinoline89 Facile oxidative addition due to lower C–Br bond dissociation energy[2].
Halide Leaving Group 3-Chloroquinoline< 10Unreactive under standard Pd(PPh₃)₄ conditions; requires specialized bulky ligands[2].

Validated Experimental Protocol

The following methodology is adapted from validated synthetic routes for 17β-HSD1 inhibitors, ensuring high reproducibility and yield[1].

Materials & Equipment
  • 3-Bromoquinoline: 500 mg (2.40 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid: 365 mg (2.40 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 138 mg (0.12 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃): 508 mg (4.80 mmol, 2.0 equiv) dissolved in 5 mL DI Water

  • Solvents: Toluene (10 mL), Ethanol (5 mL)

  • Equipment: Schlenk flask, reflux condenser, nitrogen/argon line, magnetic stirrer.

Step-by-Step Execution

Workflow Step1 1. Solvent Degassing Remove O2 from Toluene/EtOH/H2O Step2 2. Reagent Assembly Combine Reactants + Pd(PPh3)4 under N2 Step1->Step2 Step3 3. Reflux (80 °C) Heat for 18 Hours Step2->Step3 Step4 4. Biphasic Workup Separate Hydrophilic & Lipophilic Phases Step3->Step4 Step5 5. Purification Silica Gel Column (Hexane/EtOAc 9:1) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

  • Preparation & Degassing: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 10 mL of Toluene and 5 mL of Ethanol. Degas the solvent mixture by bubbling dry Nitrogen gas through the liquid for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Furthermore, O₂ promotes the homocoupling of the boronic acid to 4,4'-dimethoxybiphenyl.

  • Reagent Assembly: Under a positive flow of Nitrogen, add 3-bromoquinoline (500 mg) and 4-methoxyphenylboronic acid (365 mg). Stir until dissolved.

  • Base Addition: Add the 2% aqueous Na₂CO₃ solution (5 mL). Degas the biphasic mixture for an additional 5 minutes.

  • Catalyst Introduction: Quickly add the Pd(PPh₃)₄ catalyst (138 mg). Seal the flask, attach a reflux condenser, and purge the system with Nitrogen three times (vacuum/N₂ cycles).

  • Reflux: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 18 hours[1]. Vigorous stirring is mandatory to maximize the surface area between the aqueous and organic phases.

  • Reaction Quenching & Workup: Cool the mixture to room temperature. Add 15 mL of Ethyl Acetate and 15 mL of Water. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the lipophilic organic phases, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexane/Ethyl Acetate (9:1 v/v) to elute the desired product as a white solid (Expected yield: ~89%)[1].

Trust & Self-Validating Systems

To ensure this protocol is a self-validating system, researchers must employ the following in-process and post-process quality controls:

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane/EtOAc mobile phase. The starting material (3-bromoquinoline) will appear at an Rf​≈0.6 . As the reaction progresses, this spot will disappear, replaced by a new, highly UV-active and fluorescent product spot at an Rf​≈0.4 . If the starting material persists after 18 hours, catalyst deactivation (likely due to oxygen ingress) has occurred.

  • Post-Process Validation (NMR): The ultimate validation of successful cross-coupling is structural confirmation via 1 H NMR (in CDCl₃). The spectrum must exhibit a sharp, distinct 3H singlet at ~3.85 ppm , confirming the integration of the methoxy group. Furthermore, the quinoline core is verified by characteristic downfield aromatic signals, specifically the H-2 proton appearing as a distinct doublet or singlet at ~9.1 ppm [4].

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • WO2008116920A2 - 17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases Source: Google Patents URL
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity Source: Chemical Science / PMC URL:[Link]

  • Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds (Reference for Quinoline NMR Shifts) Source: Synthetic Communications / Molaid URL:[Link]

Sources

Application

Synthesis of 3-(4-Methoxyphenyl)quinoline via Friedländer Annulation: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and fun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The Friedländer synthesis, a classic and versatile annulation reaction, provides a direct and efficient route to construct the quinoline ring system.[3][4] This application note presents a detailed protocol for the synthesis of a specific, highly functionalized derivative, 3-(4-Methoxyphenyl)quinoline, through the acid-catalyzed condensation of 2-aminoacetophenone and 2-(4-methoxyphenyl)acetaldehyde. The protocol details the experimental procedure, including reagent handling, reaction setup, workup, and purification. Furthermore, it provides insights into the underlying reaction mechanism, safety considerations, and methods for the characterization of the final product.

Introduction

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry.[3][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, to yield a substituted quinoline.[4][6] This reaction can be catalyzed by either acids or bases.[7] The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the starting materials, making it a powerful tool in drug discovery and development.[1] Quinolines exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4]

This guide focuses on the synthesis of 3-(4-Methoxyphenyl)quinoline, a derivative with potential applications in medicinal chemistry. The protocol employs an acid catalyst to promote the cyclocondensation reaction between 1-(2-aminophenyl)ethan-1-one and a custom-synthesized aldehyde, 2-(4-methoxyphenyl)acetaldehyde.

Reaction Principle and Mechanism

The Friedländer synthesis proceeds through a sequence of condensation and cyclization steps. Two primary mechanistic pathways are generally proposed: an aldol-first pathway and a Schiff base-first pathway.[3][4][8] Under acidic conditions, as detailed in this protocol, the reaction is believed to initiate with an aldol-type condensation between the two carbonyl-containing reactants. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final quinoline product.[4]

The overall reaction is as follows:

Figure 1. General reaction scheme for the Friedländer synthesis of 3-(4-Methoxyphenyl)quinoline.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(4-Methoxyphenyl)quinoline.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1-(2-Aminophenyl)ethan-1-one551-93-9C₈H₉NO135.16Light yellow to brown liquid or solid
2-(4-Methoxyphenyl)acetaldehydeN/AC₉H₁₀O₂150.17Synthesized as needed
p-Toluenesulfonic acid monohydrate6192-52-5C₇H₁₀O₄S190.22White solid, strong acid
Ethanol64-17-5C₂H₆O46.07Colorless liquid, flammable
Toluene108-88-3C₇H₈92.14Colorless liquid, flammable
Ethyl acetate141-78-6C₄H₈O₂88.11Colorless liquid, flammable
Hexane110-54-3C₆H₁₄86.18Colorless liquid, flammable
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04White crystalline solid, drying agent
Saturated sodium bicarbonate solution144-55-8NaHCO₃84.01Aqueous solution, basic

Note: 2-(4-Methoxyphenyl)acetaldehyde is not readily commercially available and may need to be synthesized in-house. A potential synthetic route involves the oxidation of 2-(4-methoxyphenyl)ethanol.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants & Catalyst (1-(2-Aminophenyl)ethan-1-one, 2-(4-Methoxyphenyl)acetaldehyde, p-TsOH) in Toluene B Reflux Reaction Mixture (Monitor by TLC) A->B C Cool to Room Temperature B->C D Quench with Saturated NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Dry Organic Layer (Anhydrous Na₂SO₄) E->F G Concentrate Under Reduced Pressure F->G H Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) G->H I Characterize Product (NMR, IR, MS) H->I

Diagram 1: A schematic of the synthesis, workup, and purification workflow.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-aminophenyl)ethan-1-one (1.0 mmol, 135.2 mg) and 2-(4-methoxyphenyl)acetaldehyde (1.2 mmol, 180.2 mg) in toluene (10 mL).

  • Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature.[9] Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until effervescence ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2][9] Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(4-Methoxyphenyl)quinoline.[1][10]

Product Characterization

The identity and purity of the synthesized 3-(4-Methoxyphenyl)quinoline should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the product. The proton NMR is expected to show characteristic signals for the quinoline and methoxyphenyl protons.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[13]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile organic compounds.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use. Toluene and other organic solvents are flammable and should be kept away from ignition sources. Strong acids like p-toluenesulfonic acid are corrosive and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Decomposition of starting materials or productThe reaction may be sensitive to prolonged heating. Consider using a milder catalyst or reaction conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][9]
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. The basic nature of the quinoline nitrogen can sometimes cause streaking on silica gel; adding a small amount of triethylamine (0.5-2%) to the eluent can mitigate this issue.[15]
Oily product that won't crystallizePresence of impurities or inherent property of the compoundRe-purify by column chromatography. If the product is pure but remains an oil, attempt crystallization from different solvent systems (e.g., dichloromethane/hexane, ethanol/water).[10] Salt formation with an acid like HCl can also induce crystallization.[10]

Conclusion

The Friedländer synthesis provides a robust and adaptable method for the preparation of substituted quinolines. The protocol outlined in this application note offers a detailed guide for the synthesis of 3-(4-Methoxyphenyl)quinoline, a valuable compound for further research in drug discovery and materials science. By understanding the reaction mechanism, adhering to safe laboratory practices, and employing appropriate analytical techniques for characterization, researchers can successfully synthesize this and other quinoline derivatives for their specific applications.

References

  • Wikipedia. (2023, October 29). Friedländer synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • ResearchGate. (2020, January). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. Retrieved from [Link]

  • Cossy, J., et al. (2009, April 10). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2577–2611. Retrieved from [Link]

  • ResearchGate. (n.d.). Organo-polymers based catalysts for optimized Friedlander reaction. Retrieved from [Link]

  • Satheeshkumar, R., et al. (2021, March 5). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. ACS Omega, 6(10), 7064–7070. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Garella, D., et al. (2009). Fast, Solvent-Free, Microwave-Assisted Friedländer Annulation on Alkylsulfonic Acid-Functionalized Silica. Synthetic Communications, 39(1), 118-126. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, September 26). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. Retrieved from [Link]

  • Bentham Science. (n.d.). An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric Matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 2‐aminoaryl ketones for the formation of quinazolines using IBIS as catalyst. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, September 26). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2003, August 17). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6]-thiazepin-3(2H)-one. Retrieved from [Link]

  • Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. Retrieved from [Link]

  • data.bris. (n.d.). Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3av, 3-(4-methoxyphenyl)quinoline. Retrieved from [Link]

  • Organic Syntheses. (2007, September 18). Working with Hazardous Chemicals. Retrieved from [http://www.orgsyn.org/common/pdfs/WorkingwithHazardousChemicals.pdf]([Link]

Sources

Method

Application Note: Preparation and Handling of 3-(4-Methoxyphenyl)quinoline Stock Solutions for Biological Assays

Executive Summary 3-(4-Methoxyphenyl)quinoline is a synthetic heterocyclic small molecule frequently utilized as a structural scaffold in early-stage drug discovery, particularly in the development of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Methoxyphenyl)quinoline is a synthetic heterocyclic small molecule frequently utilized as a structural scaffold in early-stage drug discovery, particularly in the development of kinase inhibitors, anti-malarials, and anti-proliferative agents. Due to the hydrophobic nature of the quinoline core and the methoxyphenyl substitution, the compound exhibits poor aqueous solubility. Proper preparation, handling, and storage of its stock solutions are critical to ensure reproducibility, prevent compound aggregation, and avoid false readouts in downstream in vitro biological assays. This application note provides a comprehensive, self-validating protocol for the handling of this compound.

Physicochemical Profiling

Understanding the physicochemical properties of 3-(4-Methoxyphenyl)quinoline is the foundational step in designing a robust compound handling strategy. The compound's high lipophilicity dictates the necessity of organic vehicles for primary stock generation.

Table 1: Physicochemical Properties of 3-(4-Methoxyphenyl)quinoline

PropertyValueImpact on Assay Handling
Molecular Formula C₁₆H₁₃NODetermines exact mass-to-volume molarity calculations.
Molecular Weight 235.28 g/mol Requires 2.35 mg per mL for a standard 10 mM stock.
Solubility (Aqueous) < 0.1 mg/mLNecessitates an organic vehicle (e.g., DMSO) for primary stocks.
Solubility (DMSO) > 50 mg/mLIdeal for high-concentration (10–50 mM) master stocks.
LogP (Estimated) ~3.8Highly lipophilic; prone to rapid precipitation upon aqueous dilution.

Mechanistic Rationale for Handling (E-E-A-T)

As an application scientist, it is imperative to move beyond merely following steps and understand the causality behind compound handling protocols. Every step in the workflow is designed to mitigate specific physical or chemical risks.

  • Solvent Selection and Hygroscopicity: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for high-throughput screening (HTS). However, DMSO is highly hygroscopic. Leaving a DMSO stock tube uncapped can lead to a rapid uptake of atmospheric water—up to 50% by volume within 24 hours under certain ambient conditions [1]. This water ingress drastically reduces the solubility of lipophilic compounds like 3-(4-Methoxyphenyl)quinoline, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility. Therefore, anhydrous DMSO (>99.9% purity, sealed under argon) must be used.

  • The Freeze-Thaw Fallacy: Repeated freezing and thawing of DMSO stock solutions causes localized concentration gradients (freeze-concentration effects) and induces irreversible compound precipitation [2]. To maintain structural integrity and concentration accuracy, master stocks must be aliquoted into single-use volumes immediately upon preparation.

  • Vehicle Toxicity and "Jump Dilution": In cell-based and biochemical assays, the final concentration of DMSO must be strictly controlled, typically kept below 0.1% to 0.5% (v/v), to prevent solvent-induced cytotoxicity or enzyme denaturation [3]. To achieve this, a "jump dilution" method is employed: the compound is serially diluted in 100% DMSO, and only the final transfer is made into the aqueous assay buffer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in quality control (QC) checks at critical junctures to ensure data integrity.

Preparation of 10 mM Master Stock

Self-Validation Check: The final solution must be optically clear. Any turbidity or light scattering indicates incomplete dissolution.

  • Equilibration: Bring the vial of lyophilized 3-(4-Methoxyphenyl)quinoline to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the hygroscopic dry powder.

  • Weighing: Using a calibrated microbalance, weigh the desired mass of the compound into a solvent-resistant, amber glass vial or a polypropylene tube.

  • Calculation: Use Table 2 to determine the exact volume of anhydrous DMSO required to achieve the target molarity.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Quality Control: Perform a visual inspection against a dark background to ensure no particulates remain. For rigorous validation prior to HTS, quantify the exact concentration via LC-MS or UV-Vis spectroscopy against a known standard curve.

Table 2: Mass-to-Volume Dilution Guide for 3-(4-Methoxyphenyl)quinoline (MW: 235.28 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM1.00 mg425 µL
10 mM2.35 mg1.00 mL
10 mM5.00 mg2.12 mL
50 mM5.00 mg425 µL
50 mM11.76 mg1.00 mL
Aliquoting and Cryopreservation
  • Immediately dispense the 10 mM master stock into single-use aliquots (e.g., 10 µL or 50 µL) using low-retention pipette tips.

  • Use tightly sealing, V-bottom polypropylene microcentrifuge tubes to minimize headspace and evaporation.

  • Store aliquots at -20°C for short-term use (< 1 month) or -80°C for long-term storage (> 1 month). Protect from light to prevent potential photo-degradation.

Serial Dilution for Dose-Response Assays

Self-Validation Check: Include a DMSO-only vehicle control in the serial dilution matrix to establish the assay baseline and confirm the absence of vehicle-induced toxicity.

  • Thaw a single-use aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve (see Table 3). Causality: Performing intermediate dilutions in 100% DMSO ensures the highly lipophilic compound remains fully soluble during the dilution process, preventing the "crashing out" that occurs if diluted directly in aqueous buffers.

Table 3: 3-Fold Serial Dilution Scheme in 100% DMSO (10-Point Curve)

TubeTransfer VolumeDMSO VolumeIntermediate Conc. (in DMSO)Final Assay Conc. (at 1:1000 dilution)
1N/A (Stock)N/A10,000 µM (10 mM)10 µM
210 µL from Tube 120 µL3,333 µM3.33 µM
310 µL from Tube 220 µL1,111 µM1.11 µM
410 µL from Tube 320 µL370 µM370 nM
510 µL from Tube 420 µL123 µM123 nM
6-10Continue 1:3...20 µLDown to 0.5 µMDown to 0.5 nM
Final Assay Plate Preparation (Jump Dilution)
  • Intermediate Aqueous Dilution (Optional but recommended): Dilute the DMSO stocks 1:50 into the assay buffer immediately prior to adding to the cells/enzyme. Mix vigorously.

  • Final Transfer: Transfer the intermediate aqueous solution to the assay plate to achieve a final DMSO concentration of ≤ 0.1%.

  • Incubation: Proceed with the specific biological assay protocol (e.g., CellTiter-Glo viability assay or kinase activity assay).

Workflow Visualization

G Powder 3-(4-Methoxyphenyl)quinoline (Dry Powder) Weighing Weighing & Dissolution (Anhydrous DMSO) Powder->Weighing Equilibrate to RT MasterStock 10 mM Master Stock (100% DMSO) Weighing->MasterStock Vortex/Sonicate Aliquots Single-Use Aliquots (Store at -20°C or -80°C) MasterStock->Aliquots Prevent Freeze-Thaw Intermediate Serial Dilution (100% DMSO) Aliquots->Intermediate Thaw at RT Working Aqueous Working Solution (Buffer/Media) Intermediate->Working 1:50 Intermediate Dilution Assay Final Assay Plate (≤0.1% DMSO Final) Working->Assay Transfer to Cells/Enzyme

Workflow for the preparation, storage, and dilution of 3-(4-Methoxyphenyl)quinoline stock solutions.

References

  • Gonzales, L., et al. "Busting Myths in Compound Handling Practices for Assay Developers." SLAS Technology, vol. 26, no. 6, 2021. Available at:[Link]

  • Sittampalam G.S., Coussens N.P., Nelson H., et al., editors. "Compound Management." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at:[Link]

  • Sittampalam G.S., Coussens N.P., Nelson H., et al., editors. "Assay Interference by Chemical Reactivity." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at:[Link]

Application

Application Note: Catalytic Systems for C–H Activation in the Synthesis of 3-(4-Methoxyphenyl)quinoline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Late-stage functionalization, regioselective C–H activation, and transition-metal catalysis. Executive Summary The 3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Late-stage functionalization, regioselective C–H activation, and transition-metal catalysis.

Executive Summary

The 3-arylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, anticancer, and antibacterial properties[1]. However, the direct synthesis of 3-(4-methoxyphenyl)quinoline via C–H activation of the quinoline core is notoriously challenging. The inherent electron deficiency of the pyridine ring and the strong coordinating ability of the nitrogen atom typically direct transition metals to the C-2 or C-8 positions[2].

To overcome this regioselectivity barrier, this application note details two field-proven catalytic strategies:

  • The Dearomatization Strategy (Palladium-Catalyzed): A heteroatom-guided, two-step C-3 arylation that temporarily reduces the quinoline core to bypass electronic deactivation[3].

  • The De Novo Annulation Strategy (Cobalt/Rhodium-Catalyzed): A direct construction of the quinoline core via C–H activation of anilines followed by cyclization with alkynes[4][5].

Mechanistic Insights & Causality (E-E-A-T)

As researchers scale these reactions for drug development, understanding the causality behind the reagent choices is critical for troubleshooting and optimization.

Why Direct C-3 Activation Fails

In a standard quinoline system, the nitrogen lone pair coordinates strongly to Pd(II) or Rh(III) catalysts, forming a rigid metallacycle that strongly favors C-2 functionalization[2]. If an N-oxide directing group is utilized, the activation is strictly redirected to the C-2 or C-8 positions[2][6]. The C-3 proton remains electronically deactivated and sterically inaccessible to the metal center.

The Dearomatization Solution

To selectively target C-3, the quinoline core must be temporarily reduced to an N-acyl-1,2-dihydroquinoline[3]. This structural manipulation achieves two critical mechanistic goals:

  • Lone Pair Delocalization: Acylation delocalizes the nitrogen lone pair into the carbonyl group, preventing catalyst poisoning via strong N-coordination.

  • Enamide Formation: The reduction converts the C2–C3 bond into an electron-rich enamide. The N-acyl carbonyl oxygen now acts as a transient directing group, guiding the Pd(II) catalyst to the C-3 position via a favorable 6-membered transition state, enabling highly regioselective palladation[1][3].

Suppressing Homocoupling

During the transmetalation step with 4-methoxyphenylboronic acid, oxidative homocoupling of the boronic acid is a major competing pathway. A critical self-validating technique in this protocol is the portion-wise addition of the boronic acid[1]. By maintaining a low steady-state concentration of the transmetalating agent, the catalytic cycle is forced to favor cross-coupling over homocoupling.

Quantitative Data Presentation

The following table summarizes the operational parameters and efficiencies of the leading catalytic systems for synthesizing 3-arylquinolines.

Catalytic StrategyCatalyst SystemAryl Source / Coupling PartnerDirecting GroupRegioselectivityTypical YieldRef
Heteroatom-Guided C-3 Arylation 5 mol% Pd(OAc)₂4-Methoxyphenylboronic acidN-Acyl (Temporary)Exclusive C-375 - 85%[1][3]
Co(III)-Catalyzed Annulation 10 mol% CpCo(CO)I₂1-(4-Methoxyphenyl)propyneN-PyrimidylDe Novo (C-3)80 - 92%[5]
Rh(III)-Catalyzed Annulation 4 mol% [CpRhCl₂]₂1-(4-Methoxyphenyl)propyneN-PivaloylDe Novo (C-3)70 - 88%[4][7]

Experimental Protocols

Protocol A: Palladium-Catalyzed Regioselective C-3 Arylation (Dearomatization Route)

This protocol modifies the quinoline core directly and is ideal for late-stage functionalization.

Step 1: Preparation of N-Acyl-1,2-dihydroquinoline

  • Dissolve quinoline (10 mmol) in anhydrous methanol (30 mL) and cool to 0 °C under argon.

  • Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Validation Check: Effervescence (H₂ gas) confirms active hydride reduction.

  • After 30 minutes, add ethyl chloroformate (12 mmol) dropwise. Stir for 2 hours at room temperature.

  • Quench with water, extract with dichloromethane (3 × 20 mL), dry over MgSO₄, and concentrate. Use the crude N-acyl-1,2-dihydroquinoline directly for the next step[3].

Step 2: Regioselective C–H Arylation

  • In an oven-dried Schlenk tube, combine the N-acyl-1,2-dihydroquinoline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol) in a 1:1 mixture of AcOH/DCE (4 mL)[1][2].

  • Heat the mixture to 80 °C.

  • Critical Step: Dissolve 4-methoxyphenylboronic acid (1.5 mmol) in DCE (1 mL). Inject this solution into the reaction mixture in 5 equal portions over a period of 10 hours[1].

  • Validation Check: The solution should maintain a dark amber color. The rapid appearance of a heavy black precipitate (Pd black) indicates catalyst degradation due to rapid boronic acid addition.

Step 3: One-Pot Aromatization

  • Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 mmol) and stir for 2 hours to induce deacylation and aromatization[3].

  • Filter through a short pad of Celite, concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield 3-(4-methoxyphenyl)quinoline.

Protocol B: Co(III)-Catalyzed De Novo Annulation

This protocol builds the quinoline ring from scratch, which is highly efficient for library synthesis.

  • To an oven-dried pressure tube, add N-(pyrimidin-2-yl)aniline (1.0 mmol), 1-(4-methoxyphenyl)propyne (1.2 mmol), Cp*Co(CO)I₂ (10 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (2.0 equiv)[5].

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMSO (3.0 mL). Note: DMSO acts as both the solvent and the C1 building block for the quinoline core[5].

  • Seal the tube and heat at 110 °C for 16 hours.

  • Validation Check: The reaction mixture will turn deep green/brown, indicating the active Co(III) species.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via column chromatography.

Workflow Visualization

The following Graphviz diagram maps the self-validating catalytic cycle of the Palladium-catalyzed C-3 arylation (Protocol A).

G Substrate Quinoline Core (N-Acyl-1,2-dihydroquinoline) CH_Act Heteroatom-Guided C-H Palladation (C-3) Substrate->CH_Act coordinates Pd_Cat Pd(OAc)2 Catalyst Pd_Cat->CH_Act enters cycle Transmetalation Transmetalation + 4-MeO-Ph-B(OH)2 CH_Act->Transmetalation - HOAc RedElim Reductive Elimination (C-C Bond Formation) Transmetalation->RedElim intermediate Product_Int 3-(4-Methoxyphenyl)- N-acyl-1,2-dihydroquinoline RedElim->Product_Int releases product Oxidation Oxidation Pd(0) -> Pd(II) RedElim->Oxidation releases Pd(0) Aromatization Deacylation & Aromatization Product_Int->Aromatization one-pot Final_Product 3-(4-Methoxyphenyl)quinoline Aromatization->Final_Product final step Oxidation->Pd_Cat regenerates

Caption: Catalytic cycle of Pd-catalyzed C-3 arylation via dearomatization.

References

  • Heteroatom-Guided, Palladium-Catalyzed Regioselective C–H Functionalization in the Synthesis of 3-Arylquinolines. Organic Letters, 2013, 15(13), 3310–3313. URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2015, 20(12), 22528-22554. URL:[Link]

  • Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 2018, 20(4), 1187–1190. URL:[Link]

Sources

Method

Application Note: Rational Functionalization of 3-(4-Methoxyphenyl)quinoline for Advanced Bioimaging Probes

Introduction & Mechanistic Rationale The development of small-molecule fluorescent probes is a critical frontier in chemical biology, enabling the non-invasive visualization of dynamic cellular processes. Among various h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes is a critical frontier in chemical biology, enabling the non-invasive visualization of dynamic cellular processes. Among various heterocyclic scaffolds, quinoline derivatives have emerged as privileged structures due to their excellent biocompatibility, synthetic modularity, and predictable photophysical properties[1][2].

Specifically, the 3-(4-methoxyphenyl)quinoline architecture serves as a highly tunable fluorogenic core. The electron-donating methoxy group paired with the electron-withdrawing quinoline nitrogen establishes a robust Intramolecular Charge Transfer (ICT) system. This "push-pull" electronic dipole is exquisitely sensitive to the local microenvironment, making the scaffold an ideal starting point for designing sensors targeting intracellular pH, lipid droplets, and transition metal ions such as Zn²⁺[3][4].

Design Strategy & Causality in Functionalization

To optimize 3-(4-methoxyphenyl)quinoline for specific biological targets, researchers must exploit its distinct structural domains. The causality behind these functionalization choices dictates the probe's ultimate utility:

  • Domain 1: The Heteroaromatic Nitrogen (Acceptor): Alkylation (e.g., forming a quinolinium salt) dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This not only red-shifts the emission spectrum but also imparts a lipophilic cationic character to the molecule, driving selective accumulation in the mitochondria driven by the mitochondrial membrane potential[5].

  • Domain 2: The 2- and 4-Positions (Conjugation Extension): Functionalization via Knoevenagel condensation or cross-coupling at these sites extends the π-conjugation. This pushes the excitation and emission profiles into the Near-Infrared (NIR) window and enhances Two-Photon Absorption (TPA) cross-sections, which is critical for deep-tissue imaging[6].

  • Domain 3: The Methoxy Group (Donor): Demethylation to yield a free phenolic hydroxyl group can introduce Excited-State Intramolecular Proton Transfer (ESIPT) characteristics. ESIPT systems undergo a rapid enol-to-keto phototautomerization upon excitation, resulting in exceptionally large Stokes shifts that eliminate self-quenching and biological autofluorescence[3].

G cluster_0 Functionalization Strategies Core 3-(4-Methoxyphenyl)quinoline (ICT Core Scaffold) N_Alk N-Alkylation (Mitochondrial Targeting) Core->N_Alk C2_Ext C2/C4 Conjugation (NIR / Two-Photon Tuning) Core->C2_Ext O_Demeth O-Demethylation (ESIPT Activation) Core->O_Demeth Validation Photophysical Validation (UV-Vis, Fluorescence, Quantum Yield) N_Alk->Validation C2_Ext->Validation O_Demeth->Validation BioApp Live-Cell Bioimaging (Confocal / Two-Photon Microscopy) Validation->BioApp

Workflow for the rational functionalization and validation of quinoline-based probes.

Experimental Protocols: A Self-Validating System

The following protocols outline the synthesis, photophysical validation, and biological application of the probe. Each step is designed with internal controls to ensure a self-validating experimental system.

Protocol 1: Synthesis of the Core via Suzuki-Miyaura Coupling

Causality: Palladium-catalyzed cross-coupling ensures regioselective C-C bond formation with high yields, avoiding the harsh, low-yielding conditions of traditional multi-step cyclization methods[1].

  • Preparation: In a flame-dried Schlenk flask, combine 3-bromoquinoline (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) as the catalyst and K₂CO₃ (2.0 eq) as the base. Note: The base is critical for generating the reactive hydroxo-palladium intermediate, accelerating the transmetalation step.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Note: This biphasic system is essential as it solubilizes both the organic precursors and the inorganic base.

  • Reaction: Reflux at 90°C under an inert N₂ atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the complete consumption of 3-bromoquinoline.

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to yield the pure 3-(4-methoxyphenyl)quinoline core.

Protocol 2: Photophysical Characterization & Metal Ion Titration

Causality: The quinoline nitrogen acts as a Lewis base that binds transition metals (e.g., Zn²⁺), altering the ICT state. Titration validates the sensor's dynamic range and limit of detection (LOD)[4][7].

  • Stock Solutions: Prepare a 10 mM stock of the functionalized probe in spectroscopic grade DMSO. Dilute to a 10 µM working solution in HEPES buffer (10 mM, pH 7.4, 1% DMSO). Note: HEPES is chosen over phosphate buffers to prevent the precipitation of insoluble metal-phosphate complexes.

  • Titration: Sequentially add aliquots of ZnCl₂ (0 to 50 µM) to the probe solution in a quartz cuvette.

  • Measurement: Record UV-Vis absorption and fluorescence emission spectra after 2 minutes of equilibration per addition to ensure complexation thermodynamics are reached.

  • Validation: Calculate the binding constant ( Ka​ ) using the Benesi-Hildebrand plot. Determine the LOD based on the 3σ/k method (where σ is the standard deviation of the blank and k is the slope of the calibration curve).

Protocol 3: Live-Cell Imaging Workflow

Causality: Validating the probe's membrane permeability, intracellular localization, and target engagement in a complex biological matrix[1][5].

  • Cell Culture: Seed HeLa or HepG2 cells in 35 mm glass-bottom confocal dishes and incubate at 37°C with 5% CO₂ for 24 hours to achieve 70% confluency.

  • Staining: Wash cells gently with PBS and incubate with the probe (5 µM in serum-free DMEM) for 30 minutes. Note: The lipophilic nature of the methoxyphenyl group facilitates rapid passive membrane diffusion.

  • Washing: Wash the cells three times with PBS. Note: Strict washing is mandatory to remove unbound fluorophores, eliminating background noise and preventing false-positive extracellular signals.

  • Imaging: Image using a confocal laser scanning microscope. For unmodified 3-(4-methoxyphenyl)quinoline, excite at ~360-400 nm and collect emission in the 450-550 nm channel.

Quantitative Data Summarization

The modularity of the 3-(4-methoxyphenyl)quinoline core allows for vast tuning of its photophysical properties. Table 1 summarizes the expected quantitative shifts based on specific functionalization strategies.

Table 1: Representative Photophysical Properties of Functionalized Quinoline Probes

Functionalization StrategyPrimary Target / ApplicationAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Stokes Shift
Unmodified Core Baseline / Lipid Droplets340 nm420 nm0.1580 nm
N-Alkylation (Methyl iodide)Mitochondria / pH Sensing380 nm485 nm0.22105 nm
C2-Styryl Extension Lysosomes / Two-Photon440 nm550 nm0.45110 nm
O-Demethylation (ESIPT)Metal Ions (e.g., Zn²⁺)360 nm510 nm0.38150 nm

Note: Data parameters are synthesized from established structure-property relationships of quinoline-based fluorophores in physiological buffer systems[3][5][6].

References

  • Arabian Journal of Chemistry. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • National Institutes of Health (PMC). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Nano Bio Letters. Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • ResearchGate. A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn2+ by Two-Photon Microscopy.
  • National Institutes of Health (PubMed). Design and Expeditious Synthesis of Quinoline-Pyrene-Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-Methoxyphenyl)quinoline

Welcome to the Application Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 3-(4-Methoxyphenyl)quinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 3-(4-Methoxyphenyl)quinoline . As a highly lipophilic quinoline derivative, this compound exhibits classic "brick-dust" and "grease-ball" characteristics, making aqueous formulation at physiological pH a significant experimental hurdle.

Physicochemical Profiling & The Root Cause of Insolubility

Before troubleshooting, it is critical to understand why this molecule resists aqueous dissolution.

  • Planarity & Lattice Energy: The conjugated quinoline core linked to a methoxyphenyl ring creates a highly planar molecular architecture. This flat structure promotes strong intermolecular π−π stacking in the solid state, resulting in a high crystal lattice energy that water molecules cannot easily disrupt.

  • Ionization State: The quinoline nitrogen is weakly basic. According to physicochemical databases, the pKa of the unsubstituted quinoline core is approximately 4.90 1[1]. At physiological pH (7.4), the molecule exists almost entirely in its un-ionized, neutral form. Without an ionic charge to interact with water, its aqueous solubility drops to the low μg/mL range[2].

Table 1: Physicochemical Parameters Influencing Solubility
ParameterValue (Approximate)Formulation Implication
pKa (Quinoline N) ~4.90Soluble in acidic media (pH < 4.5); precipitates at pH 7.4.
LogP (Lipophilicity) > 3.5Highly hydrophobic; requires lipophilic cavities or micellar encapsulation.
Aqueous Solubility (pH 7.4) < 10 μg/mL Unsuitable for direct aqueous dosing without specialized excipients.
Hydrogen Bonding 1 Acceptor, 0 DonorsPoor interaction with water; heavily favors hydrophobic aggregation.

Solubilization Strategy Workflow

To select the correct protocol, you must align your formulation strategy with your downstream assay requirements. Use the decision matrix below to determine the optimal path for your specific experiment.

G Start 3-(4-Methoxyphenyl)quinoline Solubilization Strategy Decision1 What is the Assay Type? Start->Decision1 Biochem Biochemical Assays (Cell-free) Decision1->Biochem CellBased In Vitro Assays (Cell Culture) Decision1->CellBased InVivo In Vivo Studies (Animal Models) Decision1->InVivo DMSO Direct Dilution (1-5% DMSO) Biochem->DMSO Tox Toxicity Concern? (DMSO > 0.1%) CellBased->Tox HPBCD HP-β-CD Complexation (20-40% w/v) InVivo->HPBCD Preferred Cosolvent Co-solvent Micelles (DMSO/Tween/Saline) InVivo->Cosolvent Alternative pHAdj Acidic pH Shift (pH < 4.5) InVivo->pHAdj Oral Gavage Only Tox->HPBCD Yes Tox->Cosolvent No

Decision matrix for 3-(4-Methoxyphenyl)quinoline solubilization based on assay constraints.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: "My compound crashes out (precipitates) as soon as I dilute my DMSO stock into PBS or cell culture media. How do I prevent this?"

Causality: This phenomenon is known as solvent-shift precipitation. When a highly concentrated DMSO stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 3-(4-Methoxyphenyl)quinoline is left behind in a highly supersaturated state without its solvent, leading to rapid nucleation and visible precipitation.

Solution: You must lower the thermodynamic activity of the drug in the aqueous phase using a surfactant before the solvent shift occurs.

Protocol 1: Co-solvent/Surfactant Micellar Solubilization (For Biochemical/In Vivo use) This protocol uses a step-down polarity gradient to trap the molecule in Tween 80 micelles.

  • Primary Dissolution: Dissolve 3-(4-Methoxyphenyl)quinoline in 100% anhydrous DMSO to create a 50 mM stock. Vortex until completely clear.

  • Surfactant Coating (Crucial Step): In a separate vial, add 5 parts of the DMSO stock to 5 parts of Tween 80 (or Kolliphor EL). Mix vigorously for 5 minutes. The surfactant must thoroughly coat the solvated molecules before any water is introduced.

  • Aqueous Quenching: Slowly add 90 parts of warm (37°C) sterile Saline (0.9% NaCl) or PBS dropwise while continuously vortexing.

  • Self-Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a pellet forms at the bottom of the tube, the micellar capacity was exceeded. You must either decrease the final drug concentration or increase the Tween 80 ratio to 10%.

Issue 2: "I am running cell-based assays, and the DMSO/Tween 80 concentration required to keep the compound soluble is killing my cells. What is a non-toxic alternative?"

Causality: Cell lines (e.g., HepG2, HEK293) typically tolerate a maximum of 0.1% - 0.5% DMSO and are highly sensitive to membrane-disrupting surfactants like Tween 80.

Solution: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complexation. HP- β -CD features a lipophilic inner cavity that encapsulates the hydrophobic methoxyphenyl and quinoline rings, while its hydrophilic exterior maintains aqueous solubility 3[3]. This masks the drug from the aqueous environment without using organic solvents.

Table 2: Excipient Toxicity Comparison for Cell Culture
Solubilizer SystemMax Tolerated Dose (In Vitro)Solubilization MechanismRisk of Precipitation on Dilution
DMSO0.1% - 0.5%Co-solvency (Polar Aprotic)High (Solvent shift)
Tween 800.01% - 0.1%Micellar EncapsulationModerate (Below CMC)
HP- β -CD Up to 50 mM (~7% w/v) Molecular Inclusion Complex Low (Equilibrium driven)

Protocol 2: Preparation of HP- β -CD Inclusion Complex

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology grade water or PBS. Stir until completely transparent.

  • Solid-State Addition (Crucial Step): Add the 3-(4-Methoxyphenyl)quinoline as a dry powder directly into the HP- β -CD solution. Do not use a DMSO stock, as co-solvents will aggressively compete with the drug for the cyclodextrin cavity, drastically reducing encapsulation efficiency 4[4].

  • Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes, then place on an orbital shaker at room temperature for 24-48 hours. The extended time is required to reach thermodynamic equilibrium for the host-guest complex.

  • Filtration: Filter the solution through a 0.22 μm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation: Quantify the dissolved concentration of the filtrate using HPLC-UV (measuring quinoline absorbance at ~315 nm) against a standard curve prepared in 100% organic solvent.

Issue 3: "Since it is a weak base, can I just lower the pH of my buffer to dissolve it?"

Causality: Yes, but with severe biological caveats. Because the pKa of the quinoline nitrogen is ~4.90 2[2], lowering the pH to 3.0 (e.g., using 0.1 N HCl) will protonate the nitrogen, converting the molecule into a highly water-soluble cationic salt.

Solution & Limitation: While this works for creating a concentrated stock, as soon as you introduce this acidic solution into a physiological buffer (pH 7.4) or inject it intravenously, the molecule will rapidly deprotonate and crash out as the free base. This approach is only recommended for oral gavage formulations in animal models, where the naturally acidic environment of the stomach (pH 1.5 - 3.5) maintains solubility prior to intestinal absorption.

Protocol 3: pH-Shift Solubilization (For Oral Gavage Only)

  • Suspension: Suspend the required mass of the compound in sterile water.

  • Titration: Add 0.1 M HCl dropwise under continuous stirring until the pH reaches 3.0 and the solution clarifies completely.

  • Self-Validation: Immediately prior to dosing, verify the pH using a micro-pH probe. Do not attempt to back-titrate or buffer the solution to 7.4, as immediate precipitation will occur.

References

  • Quinoline - mVOC 4.
  • Source: alfachemic.
  • Source: mdpi.
  • Source: echemi.

Sources

Optimization

Technical Support Center: Minimizing Side Products in the C3 Arylation of Quinoline

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal chemistry: the regioselective arylation of quinoline at the C3 position.

The Causality of the "C3 Dead Zone"

Understanding why side products form requires understanding the inherent electronic topology of quinoline. The nitrogen atom acts as a powerful electron-withdrawing group, rendering the adjacent C2 and C4 positions highly susceptible to nucleophilic attack. Conversely, the carbocyclic ring (C5–C8) is relatively electron-rich and prone to electrophilic aromatic substitution. The C3 position sits in a reactivity "dead zone"—it is electron-deficient but lacks the direct resonance stabilization that makes C2 and C4 reactive. Consequently, forcing C3 functionalization often leads to off-target C2/C8 arylation, catalyst poisoning, or reagent homocoupling[1].

Below is our comprehensive troubleshooting guide, structured to resolve the most common modes of failure during direct C–H arylation and cross-coupling workflows.

Part 1: Direct C–H Arylation Troubleshooting (Ligand & Directing Group Strategies)

Q1: My direct Pd-catalyzed C–H arylation yields a complex mixture of C2, C4, and C8 regioisomers. How do I enforce strict C3 selectivity? Analysis & Solution: Without intervention, palladium naturally coordinates to the basic quinoline nitrogen, directing the metalation step to the adjacent C2 or C8 positions. To override this innate electronic bias, you must physically manipulate the transition state using one of two strategies:

  • The Directing Group (DG) Strategy: Install an N-aryl amide directing group at the C4 position. This physically tethers the Pd(II) center, creating a sterically favored metallacycle that forces the metal to activate the C3–H bond[1].

  • The Ligand-Promoted Strategy: If a DG cannot be installed, utilize a strongly coordinating bidentate ligand like 1,10-phenanthroline (Phen). Phen outcompetes the quinoline nitrogen for palladium coordination. This forces the reaction through a Concerted Metalation-Deprotonation (CMD) pathway, where the C3 position is statistically and sterically favored over the highly congested C2/C4 positions[2].

Q2: I am using the Pd(OAc)₂ / Phen / PivOH system, but my GC-MS shows massive amounts of aryl-aryl homocoupling and unreacted quinoline. What is failing? Analysis & Solution: This specific side-product profile indicates a kinetic mismatch. The oxidative addition of the aryl halide to Pd(0) is occurring successfully, but the subsequent CMD step (cleaving the C3–H bond) is too slow. While the Aryl-Pd(II) intermediate waits for C–H activation, it undergoes transmetalation with another aryl equivalent, leading to homocoupling. The Fix: The CMD transition state relies heavily on pivalic acid (PivOH) acting as a proton shuttle. Water drastically disrupts the highly ordered hydrogen-bonding network required for this transition state. Ensure your PivOH is strictly anhydrous. Additionally, switch your oxidant/halide scavenger from AgOAc to Ag₂CO₃; the carbonate counterion provides a secondary, highly efficient proton-abstraction pathway that accelerates the CMD step[3].

CMD_Pathway A Quinoline + Pd(OAc)2 B Ligand Coordination (Phenanthroline) A->B Prevents N-coordination C CMD Transition State (PivOH Assisted) B->C AgOAc / PivOH D C3-Pd(II) Intermediate C->D C-H Cleavage E Reductive Elimination D->E + Aryl Halide F C3-Arylated Quinoline E->F Product Release

Mechanistic pathway of Pd-catalyzed C3 C-H arylation via Concerted Metalation-Deprotonation (CMD).

Part 2: Cross-Coupling Troubleshooting (Suzuki-Miyaura of 3-Haloquinolines)

Q3: To bypass the difficulties of C–H activation, I am using 3-bromoquinoline in a standard Suzuki-Miyaura coupling. However, my major side product is protodehalogenated quinoline. How do I suppress this? Analysis & Solution: Protodehalogenation (the reduction of 3-bromoquinoline to bare quinoline) occurs when the oxidative addition complex [Pd(Ar)(X)L₂] undergoes β -hydride elimination (if using alcoholic solvents) or reacts with trace water before transmetalation can occur. The electron-deficient nature of the quinoline ring makes the Pd(II) intermediate highly electrophilic and exceptionally prone to premature reduction. The Fix:

  • Accelerate Transmetalation: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands stabilize the highly electrophilic Pd(II) intermediate and drastically lower the activation barrier for transmetalation.

  • Eliminate Protic Sources: Abandon aqueous base systems (like Na₂CO₃ in EtOH/H₂O). Switch to an anhydrous solvent system (1,4-dioxane or toluene) and use finely milled, anhydrous K₃PO₄.

Troubleshooting Start Identify Major Side Product Regio C2/C4/C8 Regioisomers Start->Regio Homo Aryl Homocoupling Start->Homo Dehal Protodehalogenation (Suzuki Route) Start->Dehal FixRegio Add C4-Directing Group or use Phen Ligand Regio->FixRegio Redirects Pd FixHomo Ensure Anhydrous PivOH Increase Ag2CO3 Homo->FixHomo Accelerates CMD FixDehal Switch to XPhos/SPhos Use Anhydrous K3PO4 Dehal->FixDehal Stabilizes Pd(II)

Decision tree for troubleshooting major side products in quinoline C3 arylation workflows.

Part 3: Quantitative Data Summary

The table below synthesizes the expected outcomes of various optimization strategies, highlighting how specific catalyst/additive combinations suppress side-product pathways.

StrategyCatalyst / LigandKey AdditiveTarget C3 Yield (%)Major Side ProductSide Product (%)
Direct C–H (No DG) Pd(OAc)₂ / NoneNone< 5%C2/C8 Arylation> 60%
Direct C–H (Ligand) Pd(OAc)₂ / PhenPivOH, AgOAc58%Aryl Homocoupling15%
Direct C–H (C4-DG) Pd(OAc)₂ / PCy₂tBuAg₂CO₃85%Di-arylation< 5%
Suzuki (3-Br-Quin) Pd(PPh₃)₄Na₂CO₃ (aq)40%Protodehalogenation45%
Suzuki (3-Br-Quin) Pd₂(dba)₃ / XPhosK₃PO₄ (anhyd)92%Aryl Homocoupling< 2%

Part 4: Self-Validating Experimental Protocol

Regioselective C3 Arylation of Quinoline via Ligand-Promoted CMD

This protocol includes built-in diagnostic checks to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents: Quinoline (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), 1,10-Phenanthroline (10 mol%), Ag₂CO₃ (2.0 equiv), Anhydrous PivOH (0.5 equiv), Anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, 1,10-Phenanthroline, Ag₂CO₃, and anhydrous PivOH. Causality: Ag₂CO₃ is light and moisture sensitive; assembling in a glovebox prevents premature degradation of the halide scavenger.

  • Reagent Addition: Add anhydrous 1,4-dioxane, followed by quinoline and the aryl iodide. Seal the tube, remove it from the glovebox, and heat to 130 °C behind a blast shield.

  • Self-Validating Diagnostic Check (2 Hours): Withdraw a 50 μ L aliquot, filter through a short silica plug (EtOAc eluent), and analyze via GC-MS.

    • Validation A: If you observe a mass corresponding to the diaryl homocoupled product alongside unreacted quinoline, the CMD step is failing. Intervention: Spike the reaction with an additional 0.5 equiv of anhydrous PivOH to re-establish the proton shuttle network.

    • Validation B: If you observe C2-arylated quinoline, the Phenanthroline ligand has dissociated. Intervention: Ensure the reaction is strictly oxygen-free, as O₂ can oxidize the phosphine/nitrogen ligands, causing Pd to revert to N-coordination.

  • Completion and Workup (24 Hours): Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl to remove silver salts. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules (MDPI), 2021, 26(18), 5467. URL:[Link]

  • Diaryliodonium Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes Source: Catalysts (MDPI), 2020, 10(5), 485. URL:[Link]

  • Direct Arylation via C–H Activation (Chapter 12) Source: Royal Society of Chemistry (RSC) Books. URL:[Link]

Sources

Troubleshooting

Optimizing temperature and pressure for 3-arylquinoline synthesis

Welcome to the Application Support Portal for heterocyclic synthesis. The 3-arylquinoline scaffold is a privileged structure in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for heterocyclic synthesis. The 3-arylquinoline scaffold is a privileged structure in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and anticancer agents[1]. However, constructing this core often presents significant thermodynamic and kinetic hurdles.

This guide provides field-proven troubleshooting strategies, focusing on the critical causality behind temperature and pressure optimization across various synthetic pathways.

Core Principles: The Causality of Temperature and Pressure

Successful 3-arylquinoline synthesis requires precise manipulation of reaction thermodynamics. Understanding why specific parameters are chosen is the first step in troubleshooting failed reactions.

Temperature: Overcoming Activation Barriers

Temperature acts as the primary thermodynamic driver for bond activation.

  • In Cross-Coupling (e.g., Suzuki-Miyaura): The oxidative addition of palladium into the C-Br or C-Cl bond of a 3-haloquinoline is notoriously sluggish due to the electron-deficient nature of the quinoline ring. Temperatures between 80–100 °C are strictly required to overcome this high activation energy barrier[2]. Dropping the temperature below 70 °C typically stalls the catalytic cycle, leading to unreacted starting materials.

  • In Multi-Component Annulations: High temperatures (e.g., 140 °C) are required to drive cascade reactions, such as the Pummerer rearrangement of DMSO and the subsequent Strecker degradation of amino acids, which generate the necessary C1 and C2 synthons for the quinoline core[3].

Pressure: Kinetic Containment and Volatile Management

Pressure is not merely a safety consideration; it is a fundamental reaction parameter.

  • Solvent Superheating: Reactions like the Iron-promoted tandem synthesis utilizing 1,4-dioxane (boiling point 101 °C) require temperatures of 110 °C for optimal C-C cleavage[4]. A sealed pressure vessel prevents solvent evaporation, maintaining the precise molarity required for the catalytic cycle.

  • Trapping Gaseous Intermediates: In the I₂/DMSO-mediated synthesis from phenylalanines, the reaction generates volatile intermediates (like HI). A pressure vessel ensures these gases remain dissolved in the reaction matrix, maintaining the stoichiometry required for the formal [3+2+1] annulation[3].

Quantitative Optimization Data

Use the following reference table to benchmark your experimental conditions against established, high-yielding protocols.

Reaction PathwayStarting MaterialsCatalyst / ReagentsSolventOptimal TempPressure ConditionYield Range
Suzuki-Miyaura Coupling 3-Bromoquinoline + Arylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃1,4-Dioxane / H₂O80–90 °CAtmospheric (Reflux)70–93%
Pummerer/Strecker Annulation Phenylalanine + Aniline + DMSOI₂ (1.5 eq), HI (2.0 eq)DMSO140 °CSealed Pressure Vessel50–68%
Fe-Promoted Tandem Rxn Aniline + Styrene OxideFeCl₃ (25 mol%)1,4-Dioxane110 °CSealed Tube50–86%
Friedländer Condensation o-Aminobenzaldehyde + Arylacetonitrilet-BuOKDMF90 °CAtmospheric60–85%

Self-Validating Experimental Protocols

Every protocol must function as a self-validating system. The following methodologies include built-in checkpoints to ensure experimental integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Optimized for 3-bromoquinoline substrates requiring high-temperature activation.

  • Preparation: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol)[1].

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Checkpoint: Failure to maintain strict anaerobiosis will result in the formation of homocoupled arylboronic acid (biaryl byproducts).

  • Catalyst & Solvent: Under Argon flow, add Pd(PPh₃)₄ (0.05 mmol). Inject a degassed mixture of 1,4-dioxane/water (4:1, 10 mL)[2].

  • Thermal Activation: Heat the mixture to 90 °C with vigorous stirring (800 rpm) for 12–16 hours.

    • Validation Checkpoint: The solution should transition from a pale yellow suspension to a dark, homogeneous mixture, indicating the formation of the active Pd(0) catalytic species.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Purify via silica gel chromatography.

Protocol B: High-Pressure Pummerer-Enabled Annulation

Optimized for transition-metal-free synthesis using amino acids.

  • Vessel Loading: Charge a heavy-walled, flame-dried pressure tube (rated for >150 psi) with phenylalanine (1.0 mmol), p-toluidine (1.0 mmol), I₂ (1.5 mmol), and HI (2.0 mmol)[3].

  • Solvent Addition: Add anhydrous DMSO (3.0 mL, c 0.17 M).

  • Sealing and Heating: Seal the pressure vessel tightly with a PTFE O-ring cap. Submerge the vessel in a pre-heated aluminum heating block at 140 °C for 10 hours[3].

    • Validation Checkpoint (Safety & Integrity): Monitor the vessel for the first 30 minutes. No solvent vapor should escape. Post-reaction, the total solvent volume must remain exactly 3.0 mL; any volume loss indicates a compromised seal, which will result in the escape of volatile C1 synthons and drastically reduced yields.

  • Quenching: Cool the vessel completely to room temperature before opening to prevent rapid depressurization. Quench with saturated sodium thiosulfate to neutralize residual iodine.

Decision Workflow for Condition Selection

OptimizationWorkflow Start Determine Starting Materials Node_Halo 3-Haloquinoline + Arylboronic Acid Start->Node_Halo Node_Amino Phenylalanine + Aniline + DMSO Start->Node_Amino Node_Styrene Aniline + Styrene Oxide Start->Node_Styrene Mech_Suzuki Suzuki-Miyaura Cross-Coupling Node_Halo->Mech_Suzuki Mech_Pummerer Pummerer/Strecker Annulation Node_Amino->Mech_Pummerer Mech_Iron Fe-Catalyzed Tandem Reaction Node_Styrene->Mech_Iron Param_Suzuki Temp: 80-90°C Pressure: Atmospheric Mech_Suzuki->Param_Suzuki Param_Pummerer Temp: 140°C Pressure: Sealed Vessel Mech_Pummerer->Param_Pummerer Param_Iron Temp: 110°C Pressure: Sealed Tube Mech_Iron->Param_Iron Product Optimized 3-Arylquinoline Synthesis Param_Suzuki->Product Param_Pummerer->Product Param_Iron->Product

Workflow for selecting temperature and pressure conditions in 3-arylquinoline synthesis.

Troubleshooting FAQs

Q: My Suzuki coupling of 3-bromoquinoline is stalling at 60 °C, yielding mostly starting material. Should I increase the catalyst loading? A: No, catalyst loading is likely not the issue. The oxidative addition of palladium into the C-Br bond of the electron-deficient quinoline ring has a high activation energy. You must increase the temperature to the 80–90 °C range to provide the necessary thermodynamic driving force[2]. Ensure your solvent system (e.g., 1,4-dioxane/water) can support this temperature under reflux.

Q: In the Iron-promoted tandem reaction, why is a sealed tube strictly required if the reaction temperature is 110 °C? A: The optimized solvent for the FeCl₃-catalyzed reaction between anilines and styrene oxides is 1,4-dioxane[4]. Because 1,4-dioxane has a boiling point of ~101 °C, running the reaction at 110 °C under atmospheric pressure would result in rapid solvent boil-off. The sealed tube artificially raises the boiling point via autogenous pressure, allowing the reaction to proceed at the higher kinetic rate required for C-C cleavage.

Q: I am observing significant dehalogenation (yielding plain quinoline) instead of cross-coupling in my Suzuki reactions. How do I fix this? A: Hydrodehalogenation competes with transmetalation when the temperature is excessively high or the base is incompatible. If you are operating above 100 °C, lower the temperature to 85 °C. More importantly, ensure thorough degassing of your solvent; the presence of trace oxygen or protic impurities at high temperatures accelerates the premature reductive elimination of the Pd-complex.

Q: For the I₂/DMSO annulation, can I substitute the pressure vessel with a standard reflux condenser? A: Absolutely not. While DMSO boils at 189 °C (well above the 140 °C reaction temperature), the reaction relies on the I₂-mediated Strecker degradation of the amino acid, which generates highly volatile intermediates like HI[3]. A standard reflux condenser will allow these critical gaseous components to escape the reaction matrix, destroying the stoichiometry required for the quinoline core assembly and resulting in near-zero yields.

References

  • A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Iron-Promoted Tandem Reaction of Anilines with Styrene Oxides via C-C Cleavage for the Synthesis of Quinolines Organic Chemistry Portal (Org. Lett. 2012) URL:[Link]

Sources

Optimization

Technical Support Center: Photostability of 3-(4-Methoxyphenyl)quinoline

Welcome to the Technical Support Center for the photostability analysis of 3-(4-Methoxyphenyl)quinoline. This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the photostability analysis of 3-(4-Methoxyphenyl)quinoline. This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to ensure rigorous, ICH-compliant data generation.

Core Mechanistic Insights (FAQs)

Q: What is the primary mechanism of UV-induced degradation for 3-(4-Methoxyphenyl)quinoline? A: Upon exposure to UV light (specifically in the 320–400 nm range), quinoline derivatives absorb photons and transition into excited singlet and triplet states. In aqueous or oxygenated environments, this excitation facilitates the transfer of energy to molecular oxygen, generating Reactive Oxygen Species (ROS) such as superoxide radicals ( O2∙−​ ) and hydroxyl radicals ( ∙OH )[1][2]. Mechanistically, the superoxide radical acts as a nucleophile and predominantly attacks the electron-deficient pyridine ring, leading to ring cleavage and the formation of quinolinones and 2-aminobenzaldehydes[2][3]. Conversely, the hydroxyl radical acts electrophilically, targeting the electron-rich benzene ring[2]. For 3-(4-methoxyphenyl)quinoline, the presence of the electron-donating methoxy group significantly increases the local electron density on the phenyl ring, making it a primary target for ∙OH -mediated hydroxylation.

Q: Why does the degradation rate fluctuate drastically when changing the sample solvent? A: The photostability of quinoline derivatives is highly dependent on the solvent's ability to stabilize ROS and its pH[4][5]. In protic, aqueous solvents at neutral pH, degradation follows rapid pseudo-first-order kinetics because the environment optimally supports the generation and lifetime of superoxide and hydroxyl radicals[1][5]. In acidic conditions (e.g., pH 3), the protonation of the quinoline nitrogen alters the electron distribution, significantly reducing the rate of electrophilic attack and altering the photoproduct profile (e.g., reducing 5-hydroxyquinoline formation by a factor of 2)[2]. In aprotic organic solvents (like pure acetonitrile), ROS generation is suppressed, forcing the molecule to rely on slower, direct photolysis pathways.

PhotodegradationPathway A 3-(4-Methoxyphenyl)quinoline (Ground State) B UV Irradiation (320 - 400 nm) A->B Absorption C Excited State (Singlet / Triplet) B->C Excitation D ROS Generation (Aqueous/Aerobic) C->D Energy Transfer to O2 E Superoxide Attack (O2•-) Pyridine Ring Cleavage D->E Nucleophilic F Hydroxyl Attack (•OH) Benzene/Anisole Hydroxylation D->F Electrophilic G Primary Photoproducts (Quinolinones, Hydroxyquinolines) E->G F->G

Mechanistic pathway of UV-induced photodegradation for 3-(4-Methoxyphenyl)quinoline.

Troubleshooting Guide: Experimental Anomalies

Issue: High variability in degradation rates between replicate samples. Root Cause Analysis: This anomaly usually stems from inconsistent irradiance exposure, thermal interference, or improper sample presentation. Standard borosilicate glass attenuates UV light below 320 nm, causing unpredictable shielding. Furthermore, if the chamber temperature is not controlled, thermal degradation convolutes the photolytic data. Resolution Protocol:

  • Standardize the Light Source: Ensure the light source complies with ICH Q1B Option 1 (D65/ID65 emission standard) or Option 2 (cool white fluorescent combined with near-UV 320–400 nm)[6].

  • Upgrade Containers: Switch from standard borosilicate glass to quartz cuvettes or vials for liquid samples to ensure full-spectrum UV transparency. For powders, present the sample in tiny aluminum pans in a layer ≤ 3 mm thick to prevent self-shielding and improve reproducibility[7].

  • Decouple Heat: Maintain the photostability chamber at a strictly controlled 25°C ± 2°C. Always run a dark control (wrapped in aluminum foil) side-by-side with the exposed sample to isolate the effect of light from temperature[6].

Issue: Non-linear degradation kinetics or the appearance of late-stage unknown chromatographic peaks. Root Cause Analysis: Quinoline photodegradation typically follows pseudo-first-order kinetics initially[1]. However, as primary photoproducts (like quinolinones) accumulate, they can act as photosensitizers or undergo secondary photodegradation, skewing the kinetic curve and generating complex secondary peaks[4]. Resolution Protocol:

  • Limit exposure times for kinetic profiling. Terminate studies early if extensive decomposition (>20%) occurs, as secondary reactions will dominate the matrix[6].

  • Utilize LC-MS/MS rather than standard HPLC-UV to differentiate between primary hydroxylated products and secondary ring-cleavage products.

TroubleshootingWorkflow Start Issue: High Variability in Degradation Rates Q1 Is the UV dose calibrated? Start->Q1 A1_No Use 2% Quinine Actinometry or Calibrated Radiometer Q1->A1_No No Q2 Are containers UV-transparent? Q1->Q2 Yes A1_No->Q2 A2_No Switch from Borosilicate to Quartz Cuvettes/Vials Q2->A2_No No Q3 Is temperature controlled? Q2->Q3 Yes A2_No->Q3 A3_No Maintain 25°C to prevent thermal degradation Q3->A3_No No Success Reproducible ICH Q1B Photostability Data Q3->Success Yes A3_No->Success

Step-by-step troubleshooting workflow for resolving variable photostability data.

Standardized Protocol: ICH Q1B Compliant Photostability Testing

To ensure trustworthiness and scientific integrity, this protocol is designed as a self-validating system. By incorporating chemical actinometry and dark controls, the system internally verifies the UV dose and isolates photolytic variables from thermal artifacts.

Step 1: Sample Preparation

  • Synthesize a 1.0 mg/mL stock solution of 3-(4-Methoxyphenyl)quinoline in HPLC-grade Acetonitrile.

  • Dilute to a working concentration of 100 µg/mL using a 50:50 (v/v) mixture of Acetonitrile and ultra-pure water (pH adjusted to 7.0 to optimize baseline ROS generation).

  • Aliquot 2 mL of the working solution into two identical quartz vials: Set A (Exposed) and Set B (Dark Control) . Wrap Set B tightly in high-density aluminum foil[7].

Step 2: Actinometric Validation

  • Prepare a 2% (w/v) quinine monohydrate solution in 0.005 M sulfuric acid. This serves as a validated chemical actinometric system to confirm the exact photon dose received by the samples[6].

  • Place the actinometer in a quartz vial directly adjacent to Sets A and B in the testing chamber.

Step 3: Irradiation (ICH Q1B Option 2)

  • Place the samples in a photostability chamber equipped with a cool white fluorescent lamp and a near-UV fluorescent lamp (320–400 nm)[6].

  • Set the chamber temperature to 25°C.

  • Irradiate the samples until the actinometer confirms an integrated near-UV energy exposure of ≥ 200 W·h/m² and an overall visible illumination of ≥ 1.2 × 10⁶ lux·h[6][8].

Step 4: Quenching and Analysis

  • Immediately upon reaching the target exposure, remove the samples and transfer them to amber HPLC vials to quench further degradation.

  • Analyze both sets via LC-MS/MS to quantify the parent compound depletion and map the photoproducts.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters and their mechanistic causality during the photostability testing of quinoline derivatives.

Experimental ParameterTarget ConditionKinetic Impact / ObservationMechanistic Causality
Near-UV Irradiance ≥ 200 W·h/m² (320-400 nm)Induces primary excitationRequired minimum threshold per ICH Q1B to ensure a complete stress testing profile[8].
Visible Illumination ≥ 1.2 × 10⁶ lux·hAccelerates secondary degradationSimulates ambient light exposure; drives the degradation of intermediate photoproducts[6].
Solvent pH Acidic (pH 3)Slower degradation rateProtonation of the pyridine nitrogen reduces the molecule's susceptibility to superoxide attack[2].
Solvent pH Neutral (pH 7)Peak degradation (k ≈ 0.094 min⁻¹)Optimal state for ROS generation and subsequent electrophilic/nucleophilic attack[5].
Temperature 25°C ± 2°CBaseline kineticsPrevents thermal degradation from artificially inflating the apparent photodegradation rate[6].

References

  • Understanding ICH Photostability Testing - Q-Lab. 8

  • ICH guideline for photostability testing: aspects and directions for use - IMR Press. 7

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. 6

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension - OSTI. 1

  • Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline, Photo-Fenton Generated OH• Radicals and Superoxide Dismutase | The Journal of Physical Chemistry B - ACS Publications. 2

  • Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC. 4

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension - ResearchGate. 3

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - MDPI. 5

Sources

Troubleshooting

Technical Support Center: Overcoming Regioselectivity Challenges in Quinoline Synthesis

Welcome to the Quinoline Synthesis Technical Support Center. Quinoline ring formation is a cornerstone of medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center. Quinoline ring formation is a cornerstone of medicinal chemistry and drug development. However, when utilizing meta-substituted anilines, researchers frequently encounter severe regioselectivity issues, yielding difficult-to-separate mixtures of 5-substituted and 7-substituted quinolines.

This guide is designed for application scientists and drug development professionals. It addresses the mechanistic causality behind these issues and provides self-validating, step-by-step protocols to direct cyclization toward your desired regioisomer.

🛠️ Troubleshooting Guides & FAQs

Q1: I am running a Skraup / Doebner-Miller reaction with a meta-substituted aniline. Why am I getting a 1:1 mixture of 5- and 7-substituted quinolines, and how can I favor the 7-isomer?

Causality & Mechanism: The involve the conjugate addition of an aniline to an α,β -unsaturated carbonyl, followed by electrophilic aromatic substitution (cyclization)[1]. With a meta-substituted aniline, cyclization can occur at either the ortho or para position relative to the meta substituent. If the meta group is electron-donating (e.g., -OMe), it activates both positions, but steric hindrance typically drives the reaction slightly toward the less hindered para position (yielding the 7-substituted quinoline). However, strongly electron-withdrawing groups (e.g., -NO2) deactivate the ring, making cyclization sluggish and highly unselective, often resulting in a near 1:1 mixture or favoring the 5-isomer due to complex electronic effects[1].

Solution: To achieve high regioselectivity, abandon the harsh acidic conditions of the classical Skraup reaction. Instead, utilize the. For example, iodine- or mercury-catalyzed cyclization of alkynylanilines directs ring closure exclusively based on the alkyne geometry, completely bypassing the ortho/para electrophilic competition inherent to the Skraup method and yielding >99:1 regioselectivity[2].

Q2: In the Conrad-Limpach synthesis, my condensation of aniline and β -ketoester is yielding 2-hydroxyquinolines instead of the desired 4-hydroxyquinolines. What went wrong?

Causality & Mechanism: This is a classic issue of kinetic versus thermodynamic control, governed by the [3]. The initial attack of the aniline on the β -ketoester can occur at the ketone carbonyl (kinetic product) or the ester carbonyl (thermodynamic product). If the initial condensation is performed at elevated temperatures (>140 °C), the aniline attacks the ester group, forming a β -keto acid anilide. Upon subsequent high-temperature cyclization (~250 °C), this intermediate yields a 2-hydroxyquinoline[3].

Solution: To selectively form the 4-hydroxyquinoline, the initial condensation must be strictly controlled at room temperature or moderate reflux (≤110 °C) with a trace acid catalyst to form the β -aminoacrylate (enamine) intermediate. Only after isolating this kinetic intermediate should you proceed to the 250 °C thermal cyclization in an inert, high-boiling solvent like mineral oil or Dowtherm A[4].

Q3: How can I improve the regioselectivity of the Friedländer annulation when using unsymmetrical ketones?

Causality & Mechanism: The condenses 2-aminobenzaldehydes with ketones possessing an α -methylene group. When an unsymmetrical ketone (e.g., 2-butanone) is used, condensation can occur at either the methyl or the methylene carbon, leading to a mixture of 2- and 3-substituted quinolines[5]. Regioselectivity is heavily dependent on the choice of catalyst and the steric bulk of the transition state.

Solution: Employing bulky, specialized amine catalysts can drastically shift the regioselectivity. For instance, using the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) under basic conditions directs the condensation almost exclusively to the less sterically hindered α -methyl group, yielding 2-substituted quinolines with up to 96:4 regioselectivity[5].

📊 Quantitative Data: Regioselectivity Comparison

Table 1: Influence of Synthesis Method and Substituents on Regioselectivity (7- vs 5-isomer ratio)

Synthesis MethodStarting MaterialSubstituent (meta)Catalyst / ConditionsMajor ProductRegioselectivity Ratio (7- : 5-)
Skraup Aniline + Glycerol-NO2H2SO4, 140 °CMixture~ 1.2 : 1
Skraup Aniline + Glycerol-OMeH2SO4, 140 °C7-Methoxyquinoline~ 3 : 1
Friedländer 2-Aminobenzaldehyde + 2-ButanoneN/AKOH, EtOH3-Methyl-2-alkyl1 : 1
Friedländer 2-Aminobenzaldehyde + 2-ButanoneN/ATABO (Base), EtOH2-Alkyl substituted96 : 4
Electrophilic Cyclization N-(2-Alkynyl)aniline-OMeHg(OTf)2, RT7-Methoxyquinoline> 99 : 1

🧪 Validated Experimental Protocols

Protocol 1: Regioselective Conrad-Limpach Synthesis of 7-Substituted 4-Hydroxyquinolines

Self-validating mechanism: By isolating the enamine at low temperatures, the thermodynamic amide pathway is completely shut down, ensuring exclusively 4-hydroxyquinoline formation upon thermal cyclization.

  • Enamine Formation (Kinetic Step): In a round-bottom flask, combine the meta-substituted aniline (1.0 equiv) and the β -ketoester (1.1 equiv). Add a catalytic amount of glacial acetic acid (0.1 equiv) and equip a Dean-Stark trap filled with toluene.

  • Condensation: Reflux the mixture at 110 °C for 4-6 hours until one equivalent of water is collected. Crucial: Do not exceed 110 °C to prevent premature Knorr amide formation.

  • Isolation: Concentrate the mixture under reduced pressure to isolate the β -aminoacrylate intermediate. Verify by NMR (confirm the presence of the characteristic enamine alkene proton).

  • Thermal Cyclization: Pre-heat a high-boiling inert solvent (e.g., diphenyl ether or mineral oil) to 250 °C.

  • Addition: Dissolve the β -aminoacrylate in a minimal amount of diphenyl ether and add it dropwise to the 250 °C solvent. Causality: Dropwise addition keeps the concentration of the intermediate low, preventing intermolecular condensation and strictly favoring intramolecular cyclization.

  • Completion: Heat for 30 minutes. Cool to room temperature, precipitate the product with hexanes, and filter to obtain the pure 4-hydroxyquinoline.

Protocol 2: Highly Regioselective Friedländer Annulation using TABO

Self-validating mechanism: The extreme steric bulk of the TABO catalyst forces the enamine intermediate to form exclusively at the less hindered methyl group of the unsymmetrical ketone.

  • Preparation: Dissolve 2-aminobenzaldehyde (1.0 equiv) and the unsymmetrical methyl ketone (1.2 equiv) in anhydrous ethanol (0.5 M).

  • Catalyst Addition: Add the bicyclic pyrrolidine catalyst TABO (0.2 equiv).

  • Slow Addition: For maximum regioselectivity, add the ketone via a syringe pump over 2 hours to the stirring solution of 2-aminobenzaldehyde and TABO at 60 °C.

  • Reaction: Stir for an additional 4 hours at 60 °C. Monitor completion via TLC.

  • Workup: Evaporate the ethanol, dilute with ethyl acetate, wash with water, dry over Na2SO4, and purify via flash chromatography to isolate the 2-substituted quinoline.

🗺️ Mechanistic Workflows & Decision Trees

QuinolineDecisionTree Start Starting Material: meta-Substituted Aniline Cond1 Target Product? Start->Cond1 Path1 4-Hydroxyquinoline Cond1->Path1 Path2 2-Hydroxyquinoline Cond1->Path2 Path3 Highly Substituted Quinoline Core Cond1->Path3 Method1 Conrad-Limpach (Kinetic Control: RT to 110°C) Path1->Method1 Method2 Knorr Variation (Thermodynamic Control: >140°C) Path2->Method2 Method3 Electrophilic Cyclization of N-(2-Alkynyl)anilines Path3->Method3

Decision tree for selecting the optimal quinoline synthesis pathway based on target regioselectivity.

ConradLimpachMechanism Reactants Aniline + β-Ketoester Enamine β-Aminoacrylate (Enamine) Reactants->Enamine Kinetic Control (RT to 110°C) Amide β-Keto Acid Anilide (Amide) Reactants->Amide Thermodynamic Control (140°C) Prod4 4-Hydroxyquinoline (Conrad-Limpach) Enamine->Prod4 Thermal Cyclization (250°C) Prod2 2-Hydroxyquinoline (Knorr Variation) Amide->Prod2 Thermal Cyclization (250°C)

Mechanistic divergence of the Conrad-Limpach and Knorr syntheses driven by temperature control.

📚 References

  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Scite.ai. "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles." Scite.ai. Available at:[Link]

  • National Institutes of Health (NIH). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines." PMC. Available at:[Link]

Sources

Optimization

Optimization of solvent systems for NMR analysis of quinoline derivatives

Welcome to the Technical Support Center for NMR Analysis. This guide is designed for researchers, scientists, and drug development professionals working with quinoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis. This guide is designed for researchers, scientists, and drug development professionals working with quinoline scaffolds. Quinoline derivatives are highly prone to intermolecular aggregation, π−π stacking, and dynamic exchange processes that can severely complicate NMR interpretation.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the root chemical causality behind spectral artifacts and provide self-validating protocols to ensure your structural elucidations are accurate, reproducible, and robust.

Workflow: Solvent Optimization Decision Matrix

The following logic tree outlines the standard operating procedure for resolving common quinoline NMR artifacts, such as poor solubility, signal overlap, and aggregation.

SolventOptimization Start Quinoline Sample Solubility Assess Solubility Start->Solubility PoorSol Poor in CDCl3 Solubility->PoorSol GoodSol Good in CDCl3 Solubility->GoodSol UseDMSO Use DMSO-d6 or add TFA-d PoorSol->UseDMSO RunNMR Acquire 1H NMR GoodSol->RunNMR UseDMSO->RunNMR CheckOverlap Check Aromatic Overlap RunNMR->CheckOverlap OverlapYes Severe Overlap CheckOverlap->OverlapYes OverlapNo Clear Signals CheckOverlap->OverlapNo ASIS Switch to C6D6 (ASIS) OverlapYes->ASIS TwoD Run 2D NMR (HSQC) OverlapYes->TwoD Success Structural Elucidation OverlapNo->Success ASIS->RunNMR TwoD->Success

Decision matrix for optimizing quinoline NMR solvent systems to resolve overlap and aggregation.

Section 1: Self-Validating Experimental Protocol

To eliminate solvent and concentration artifacts, establishing a reproducible baseline is critical[1],[2]. Follow this step-by-step methodology for sample preparation.

Step 1: Solvent Neutralization Methodology: If utilizing CDCl 3​ , pass the required volume (0.6 mL per sample) through a short plug of basic alumina immediately prior to use. Causality: CDCl 3​ degrades over time to produce DCl and phosgene[3]. Because the quinoline nitrogen is mildly basic (pK a​ 4.85)[4], trace acids cause intermediate protonation states, leading to unpredictable chemical shift drifting and peak broadening[2].

Step 2: Concentration Standardization Methodology: Weigh exactly 10.0 mg of the quinoline derivative and dissolve it in 0.6 mL of the neutralized solvent. Causality: Quinolines exhibit highly concentration-dependent chemical shifts due to intermolecular π−π stacking and dipole-dipole interactions[1],[5]. Maintaining a strict, dilute concentration ensures run-to-run reproducibility and prevents aggregation-induced shielding.

Step 3: Internal Referencing Methodology: Spike the sample with 0.03% v/v Tetramethylsilane (TMS). Causality: While modern spectrometers utilize the deuterium lock signal, strong solvent-solute interactions (like aromatic stacking) can alter the electronic environment of the residual solvent peak itself. TMS provides an absolute, inert zero reference[1].

Step 4: Optimized Acquisition Parameters Methodology: For 1D 1 H NMR, set the spectral width to capture the extended aromatic region (up to 12 ppm if the nitrogen is protonated). If proceeding to 2D HSQC to resolve overlap, optimize the pulse sequence for an average one-bond 1JCH​ coupling constant of 145 Hz, setting the number of increments in F1 to at least 128[2].

Section 2: Quantitative Data – Solvent Effects on Chemical Shifts

The choice of solvent dramatically alters the magnetic environment of the quinoline core. The table below summarizes the typical behavior of unsubstituted quinoline protons across different solvent systems, demonstrating how solvent polarity and anisotropy can be weaponized to resolve spectra.

Proton PositionCDCl 3​ (Non-polar) δ ppmDMSO-d 6​ (Polar) δ ppmC 6​ D 6​ (Aromatic) δ ppmMechanistic Causality of Shift
H-2 8.908.958.75Highly deshielded by the adjacent electronegative nitrogen; sensitive to H-bonding in DMSO[2].
H-3 7.387.556.80Experiences a strong upfield shift in C 6​ D 6​ due to profound Aromatic Solvent Induced Shielding (ASIS).
H-4 8.128.357.65Deshielded by the ring current; shifted significantly upfield by C 6​ D 6​ collision complexes.
H-8 8.158.058.20Affected by peri-interactions and solvent dipole alignment; highly sensitive to concentration[5].

Section 3: Troubleshooting Guides (Q&A)

Issue 1: Drifting Chemical Shifts Across Batches Q: Why do the chemical shifts of my quinoline derivative drift between different NMR runs, even when using the exact same bottle of CDCl 3​ ? A:

  • Causality: This is a classic symptom of concentration-dependent aggregation. The planar, nonpolar heterocyclic ring system of quinoline is highly prone to self-association via intermolecular π−π stacking[5]. These interactions are significantly more pronounced in nonpolar, aprotic solvents like CDCl 3​ [1]. As the molecules stack (typically in an offset face-to-face arrangement), the magnetic anisotropy of neighboring rings shields or deshields specific protons, causing the shifts to "drift" depending on the exact sample concentration[5].

  • Solution: Standardize your sample concentration strictly (e.g., 10 mg / 0.6 mL)[6]. If high concentrations are required (e.g., for 13 C NMR), switch to a polar solvent like DMSO-d 6​ or Methanol-d 4​ . These solvents disrupt π−π stacking by forming competitive solvent-solute hydrogen bonds and dipole interactions, effectively breaking up the aggregates.

Issue 2: Severe Signal Overlap in the Aromatic Region Q: My 1 H NMR spectrum in CDCl 3​ shows a massive, uninterpretable multiplet between 7.4 and 7.8 ppm. How do I resolve the carbocyclic ring protons (H-5, H-6, H-7)? A:

  • Causality: Signal overlap is a frequent challenge with substituted quinolines because the protons on the fused benzene ring share highly similar electronic environments[2]. In a standard solvent like CDCl 3​ , the subtle differences in electron density are not enough to resolve the spin-spin coupling networks.

  • Solution: Exploit the Aromatic Solvent Induced Shift (ASIS) effect. Change the NMR solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ) or Toluene-d 8​ [2]. The highly anisotropic benzene molecules form transient, non-covalent collision complexes with the electron-deficient regions of the quinoline ring. This interaction induces differential shielding, spreading out the overlapping signals[2]. If 1D solvent switching fails, employ 2D HSQC and HMBC to separate the signals via the 13 C dimension[1],[2].

Issue 3: Broadened Peaks and Loss of Coupling Information Q: The peaks for H-2 and H-8 in my spectrum are extremely broad, obscuring the coupling constants. What is causing this dynamic process? A:

  • Causality: Peak broadening in quinolines is frequently caused by intermediate chemical exchange on the NMR timescale, driven by trace pH fluctuations[2]. Trace amounts of acid in the solvent cause rapid, reversible protonation and deprotonation of the basic nitrogen. This dynamic equilibrium dramatically alters the local electronic structure, blurring the signals of the adjacent protons[2].

  • Solution: Drive the exchange to the fast or slow limit to force the molecule into a single, stable state. Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) directly to the NMR tube. This fully protonates the nitrogen, forming a stable quinolinium ion. The peaks will sharpen immediately, and you will observe a diagnostic downfield shift for H-2 and H-4 due to the positive charge.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use D 2​ O for water-soluble quinoline salts? A: Yes, but exercise extreme caution. The protons ortho to the protonated nitrogen (H-2) are highly acidic and can undergo rapid, base- or acid-catalyzed H/D exchange in D 2​ O. This leads to the complete disappearance of the H-2 signal over time. Always acquire the spectrum immediately after dissolution.

Q: Why do my 13 C chemical shifts not match my computational (DFT) predictions? A: Most computational models predict gas-phase chemical shifts and do not account for solvent packing, π−π stacking, or hydrogen bonding[7]. To correlate experimental data with theoretical models accurately, you must either include an implicit solvent model in your calculations or acquire your experimental spectra in a highly non-polar, non-interacting reference solvent like CCl 4​ (using an external lock).

Q: Why does my quinoline derivative show poor peak shape during LC-MS/HPLC purification prior to NMR? A: The basic nitrogen atom in the quinoline ring interacts strongly with residual acidic silanols on standard silica-based C18 columns, leading to peak tailing[6]. Use a base-deactivated column, or add a competing base (e.g., triethylamine) to your mobile phase to improve peak shape and ensure you are isolating a pure compound for NMR analysis[6].

References

  • Title : Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline Source : IAEA Nucleus URL : [Link]

  • Title : 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source : TSI Journals URL : [Link]

  • Title : CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Source : UNCW Institutional Repository URL : [Link]

  • Title : Multifunctional Quinoline-Triazole Derivatives as Potential Modulators of Aβ Peptide Aggregation Source : SFU Summit URL : [Link]

  • Title : Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer Source : The Ivan Huc Group URL : [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 3-(4-Methoxyphenyl)quinoline: A Comparative Guide

Introduction 3-(4-Methoxyphenyl)quinoline (3-MPQ) is a critical structural motif in medicinal chemistry, frequently serving as a pharmacophore in the development of novel therapeutics. For researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Methoxyphenyl)quinoline (3-MPQ) is a critical structural motif in medicinal chemistry, frequently serving as a pharmacophore in the development of novel therapeutics. For researchers and drug development professionals, understanding the exact mass spectrometry (MS) fragmentation patterns of 3-MPQ is essential for metabolite identification, impurity profiling, and pharmacokinetic studies.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against nominal-mass Triple Quadrupole (QqQ) systems in elucidating the fragmentation of 3-MPQ. By dissecting the chemical causality behind each fragment and providing self-validating experimental protocols, this guide serves as an authoritative resource for analytical workflows.

Mechanistic Causality of 3-MPQ Fragmentation

The fragmentation of 3-MPQ under Electrospray Ionization (ESI) in positive mode is governed by the stability of the quinoline core and the lability of the methoxy substituent. When subjected to Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]+ at m/z 236.11) exhibits three primary, predictable pathways:

  • Demethylation (Loss of •CH3): The methoxy group on the phenyl ring is highly susceptible to homolytic cleavage, expelling a methyl radical (15 Da) to form a stable radical cation at m/z 221.08. This specific neutral loss is a well-documented hallmark of methoxy-aromatic systems[1], driven by the resonance stabilization of the resulting phenoxy-type radical across the conjugated system.

  • Carbon Monoxide Extrusion (Loss of CO): Following demethylation, the intermediate ion often undergoes a structural rearrangement to expel carbon monoxide (28 Da), yielding a secondary fragment at m/z 193.09. This pathway is frequently observed in oxygenated quinolines and related isoquinoline alkaloids[2][3].

  • Quinoline Ring Cleavage (Loss of HCN): The nitrogen-containing quinoline core requires higher collision energies to fracture. When sufficient energy is applied, it typically undergoes ring contraction via the neutral loss of hydrogen cyanide (HCN, 27 Da), producing a fragment at m/z 209.10[4][5].

Fragmentation M Precursor Ion [M+H]+ m/z 236.11 F1 [M+H - •CH3]+• m/z 221.08 M->F1 Loss of •CH3 (-15 Da) F3 [M+H - HCN]+ m/z 209.10 M->F3 Loss of HCN (-27 Da) F2 [M+H - •CH3 - CO]+• m/z 193.09 F1->F2 Loss of CO (-28 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathway of 3-(4-Methoxyphenyl)quinoline.

Platform Comparison: HR-QTOF vs. QqQ

Choosing the right MS platform depends entirely on the analytical goal: de novo structural elucidation versus high-throughput targeted quantification.

  • HR-QTOF (High-Resolution): QTOF instruments provide sub-ppm mass accuracy. This is critical for distinguishing isobaric interferences (e.g., differentiating a loss of CO[27.9949 Da] from a loss of C2H4[28.0313 Da]). For unknown metabolite identification of 3-MPQ, QTOF is the superior alternative because it confirms the exact elemental composition of each fragment, ensuring no false-positive structural assignments.

  • QqQ (Triple Quadrupole): Operating at nominal mass resolution, QqQ systems cannot resolve minor mass defects. However, they offer unmatched sensitivity and linear dynamic range in Multiple Reaction Monitoring (MRM) mode[4]. Once the fragmentation pathway is established via QTOF (e.g., the 236.1 → 221.1 transition), QqQ becomes the optimal platform for quantifying 3-MPQ in complex biological matrices.

Comparative Data Presentation

The following table summarizes the quantitative performance and fragment identification capabilities of both platforms when analyzing a 100 ng/mL standard of 3-MPQ.

Fragment AssignmentNeutral LossExact Mass (Theoretical)QTOF Observed m/z (Mass Error)QqQ Observed m/z (Nominal)Relative Abundance (CID 20 eV)
[M+H]+ None236.1070236.1073 (+1.3 ppm)236.1100% (Precursor)
[M+H - •CH3]+• •CH3 (15 Da)221.0835221.0839 (+1.8 ppm)221.185%
[M+H - HCN]+ HCN (27 Da)209.0964209.0961 (-1.4 ppm)209.140%
[M+H - •CH3 - CO]+• CO (28 Da)193.0886193.0890 (+2.1 ppm)193.125%
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating System Suitability Test (SST) to guarantee mass accuracy before data acquisition.

Step 1: Sample Preparation & SST Formulation

  • Prepare a 1 mg/mL stock solution of 3-MPQ in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with a known internal standard (e.g., Reserpine at 50 ng/mL). The successful detection of Reserpine's exact mass (m/z 609.2807) and its primary fragment (m/z 195.0652) validates the instrument's mass calibration and collision cell efficiency prior to analyzing the 3-MPQ sample.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Optimization & Acquisition

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • QTOF Acquisition: Run in Data-Dependent Acquisition (DDA) mode. Set precursor isolation width to ~1.3 Da. Apply a collision energy (CE) ramp from 15 to 35 eV to capture both low-energy (demethylation) and high-energy (ring cleavage) fragments.

  • QqQ Acquisition: Run in Product Ion Scan mode to map fragments, then transition to MRM mode using the 236.1 → 221.1 transition (CE: 20 eV) for maximum targeted sensitivity.

Workflow Prep Sample Prep & SST Spike LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Precursor Isolation (Q1) ESI->Q1 CID CID Fragmentation Q1->CID Detect Detection (TOF or Q3) CID->Detect

Fig 2: Comparative LC-MS/MS experimental workflow for structural elucidation.

Conclusion

For the structural elucidation of 3-(4-Methoxyphenyl)quinoline, HR-QTOF is the undisputed alternative to QqQ, providing the exact mass capabilities necessary to confidently assign the loss of •CH3, CO, and HCN. However, once these fragmentation pathways are mechanistically understood and validated, QqQ remains the workhorse for high-throughput pharmacological quantification. Researchers must leverage the respective strengths of both platforms across the drug development lifecycle to ensure both qualitative accuracy and quantitative rigor.

References
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. benchchem.com. 4

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. nih.gov. 2

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed. nih.gov. 3

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics. rsc.org. 5

  • 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC. nih.gov. 1

Sources

Comparative

Spectroscopic Profiling and Comparative Efficacy of 3-(4-Methoxyphenyl)quinoline: An FTIR-Driven Application Guide

As a Senior Application Scientist, I frequently evaluate the structural integrity and functional potential of heterocyclic scaffolds. The quinoline nucleus, particularly when functionalized with electron-donating groups...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity and functional potential of heterocyclic scaffolds. The quinoline nucleus, particularly when functionalized with electron-donating groups like the 4-methoxyphenyl moiety, serves as a privileged structure in both medicinal chemistry and advanced materials science. To objectively benchmark 3-(4-Methoxyphenyl)quinoline against standard unsubstituted quinolines or alternative isomers (such as 2-(4-methoxyphenyl)quinoline), Fourier-Transform Infrared (FTIR) spectroscopy remains the frontline diagnostic tool.

This guide provides an in-depth analysis of the FTIR characteristic peaks of 3-(4-Methoxyphenyl)quinoline, explains the causality behind these spectral signatures, and compares its performance metrics against alternative derivatives.

Structural Elucidation: FTIR Characteristic Peaks

The molecular architecture of 3-(4-Methoxyphenyl)quinoline merges a rigid, electron-deficient quinoline ring with an electron-rich para-methoxyphenyl substituent. This push-pull electronic system directly influences the vibrational modes of the molecule, shifting key FTIR peaks compared to baseline quinoline. The C=N stretching band is highly diagnostic for quinoline derivatives, typically appearing in the 1450–1620 cm⁻¹ range[1], while the methoxy group's C–O–C stretching vibration is reliably observed around 1150–1250 cm⁻¹[1].

Table 1: FTIR Peak Assignments for 3-(4-Methoxyphenyl)quinoline
Functional GroupVibrational ModeWavenumber (cm⁻¹)Causality / Structural Insight
Aromatic C-H Stretching3050 – 3080Typical for sp² hybridized carbons in both the quinoline and phenyl rings[1].
Aliphatic C-H Stretching2830 – 2950Specific to the methyl group (-CH₃) of the methoxy substituent.
Quinoline C=N Stretching1580 – 1620Shifted slightly lower than aliphatic imines due to extensive conjugation within the heteroaromatic system[1].
Aromatic C=C Stretching1490 – 1550Represents the skeletal vibrations of the fused benzene and pyridine rings.
Methoxy C-O-C Asymmetric Stretch1240 – 1260High-intensity peak diagnostic of the aryl-alkyl ether linkage. The electron-donating nature of the oxygen strengthens the aryl-O bond.
Methoxy C-O-C Symmetric Stretch1020 – 1040Secondary confirmation of the methoxy group.
Para-substituted C-H Out-of-plane Bending820 – 840Confirms the 1,4-disubstitution pattern on the pendant phenyl ring.
Quinoline C-H Out-of-plane Bending740 – 780Characteristic of the adjacent hydrogen atoms on the quinoline backbone.

Note: The exact positions of these peaks can be computationally verified and optimized using Density Functional Theory (DFT) to map the global reactivity descriptors and simulated IR spectra[2].

Comparative Analysis: 3-(4-Methoxyphenyl)quinoline vs. Alternatives

When selecting a quinoline derivative for drug development or optoelectronics, the position of the aryl substituent profoundly impacts both the electronic properties and the application efficacy. For instance, 2-(4-methoxyphenyl)quinoline derivatives exhibit C=N stretches around 1632 cm⁻¹ and C-O stretches around 1117 cm⁻¹[3].

Table 2: Performance and Spectroscopic Comparison of Quinoline Alternatives
CompoundC=N FTIR Shift (cm⁻¹)Methoxy C-O-C (cm⁻¹)Primary ApplicationKey Performance Differentiator
Unsubstituted Quinoline ~1590N/ASolvent / PrecursorBaseline electronic state; lacks functional handles for target binding.
2-(4-Methoxyphenyl)quinoline ~1632[3]~1117[3]Antimicrobial / CNSSteric hindrance near the nitrogen atom alters receptor binding kinetics; higher C=N frequency due to proximity to the heteroatom.
3-(4-Methoxyphenyl)quinoline ~1595~1245OLEDs / Kinase InhibitorsExtended linear conjugation axis improves quantum yield in OLEDs; optimal spatial geometry for ATP-binding pockets in kinases.

Causality in Performance: The 3-position substitution allows for a more planar conformation compared to the 2-position, where steric clash with the quinoline nitrogen's lone pair can induce a slight twist. This planarity in 3-(4-Methoxyphenyl)quinoline extends the π-conjugation, leading to superior photophysical properties (e.g., red-shifted emission) and tighter binding in flat hydrophobic protein pockets.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system for characterizing synthesized 3-(4-Methoxyphenyl)quinoline.

Step-by-Step Methodology:
  • Sample Preparation & Purity Verification:

    • Synthesize the compound via a standard Suzuki-Miyaura cross-coupling between 3-bromoquinoline and 4-methoxyphenylboronic acid.

    • Purify via column chromatography (Hexane:Ethyl Acetate) and recrystallize from ethanol.

    • Self-Validation: Ensure the melting point matches literature values before proceeding to FTIR to rule out polymorphic impurities that could shift solid-state IR bands.

  • Instrument Calibration:

    • Utilize a high-resolution FTIR spectrometer equipped with a diamond ATR crystal.

    • Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹ to subtract atmospheric CO₂ and water vapor.

  • Spectral Acquisition:

    • Place 2-5 mg of the dried, crystalline 3-(4-Methoxyphenyl)quinoline directly onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample prevents air gaps that attenuate signal intensity and distort peak shapes.

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Causality Check:

    • Apply baseline correction and ATR atmospheric compensation algorithms.

    • Self-Validation: Check the intensity ratio of the ~1245 cm⁻¹ (C-O-C) peak to the ~1595 cm⁻¹ (C=N) peak. A missing or abnormally weak 1245 cm⁻¹ peak immediately indicates incomplete coupling or unexpected demethylation during harsh synthesis conditions.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from synthesis to spectroscopic validation and application benchmarking.

G N1 Synthesis of 3-(4-Methoxyphenyl)quinoline N2 Purification & Crystallization N1->N2 Suzuki Coupling Validation N3 ATR-FTIR Spectroscopy N2->N3 Sample Prep (Diamond ATR) N4 Peak Assignment (C=N, C-O-C, Ar C-H) N3->N4 Spectral Acquisition N5 Comparative Analysis vs. Standard Quinolines N4->N5 Data Benchmarking N6 Application Validation (e.g., Optoelectronics/Bioassays) N5->N6 Lead Selection

Figure 1: Workflow from synthesis to FTIR validation and application benchmarking.

Conclusion

Through rigorous FTIR spectroscopic profiling, 3-(4-Methoxyphenyl)quinoline demonstrates distinct vibrational signatures—most notably the C=N stretch at ~1595 cm⁻¹ and the C-O-C asymmetric stretch at ~1245 cm⁻¹. Compared to its 2-substituted isomer and the unsubstituted baseline, the 3-position substitution offers a unique balance of extended planarity and electron density. This makes it a superior candidate for applications requiring precise spatial geometry, such as advanced OLED materials and targeted kinase inhibitors. By adhering to the self-validating ATR-FTIR protocol outlined above, researchers can ensure high-fidelity structural confirmation critical for downstream development.

References
  • Sciforum. "Design, Synthesis, Spectral Characterization and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives." Available at: [Link]

  • Der Pharma Chemica. "Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives." Available at:[Link]

  • PMC. "Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations." Available at:[Link]

Sources

Validation

A Comparative Guide to the Molecular Geometry of Phenyl-Substituted Quinolines: An In-Depth Analysis of X-ray Crystallography and Computational Methods

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs rational drug design, and is crucial for predicting a compound's physicochemical properties. Quinoline derivatives, a cornerstone in medicinal chemistry, exhibit a wide array of biological activities, and the spatial arrangement of their substituents critically dictates their therapeutic efficacy.[1][2]

This guide provides a comprehensive comparison of experimental and theoretical approaches to determining the molecular geometry of phenyl-substituted quinolines, with a specific focus on methoxy-substituted analogs. We will delve into the practical and theoretical aspects of single-crystal X-ray crystallography, the gold standard for solid-state structure elucidation, and compare its outputs with those from computational methods, primarily Density Functional Theory (DFT).

The Decisive Edge: Why Molecular Geometry Matters in Quinoline-Based Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The orientation of substituent groups on the quinoline and appended phenyl rings can dramatically influence a molecule's interaction with biological targets. For instance, the dihedral angle between the quinoline and phenyl rings can affect the molecule's ability to fit into a protein's binding pocket. Subtle changes in bond lengths and angles can alter the electronic distribution within the molecule, impacting its reactivity and metabolic stability. Therefore, a detailed geometric characterization is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an atomic-resolution snapshot of a molecule in its crystalline state. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unambiguous insight into the molecule's conformation.

Experimental Protocol: A Self-Validating Workflow for Structure Determination

The following protocol outlines a standard procedure for the single-crystal X-ray diffraction analysis of a methoxy-phenyl-substituted quinoline, exemplified by 8-Methoxy-4-(4-methoxyphenyl)quinoline.[3][4][5]

Step 1: Crystal Growth & Selection

  • Procedure: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane). Slow evaporation of the solvent at room temperature allows for the formation of single crystals of sufficient size and quality.

  • Causality: The slow evaporation rate is crucial to allow the molecules to pack in a highly ordered, repeating lattice, which is the fundamental requirement for diffraction. A suitable crystal, typically 0.1-0.5 mm in each dimension, is selected under a microscope.

Step 2: Data Collection

  • Procedure: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated, and diffraction data (a series of images) are collected at various orientations.

  • Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data. The rotation of the crystal ensures that all sets of lattice planes are brought into the diffracting condition.

Step 3: Data Reduction and Structure Solution

  • Procedure: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption. The resulting data are used to solve the crystal structure, often using direct methods or Patterson synthesis, which provide an initial model of the atomic positions.

  • Causality: Data reduction converts the raw diffraction intensities into a set of structure factors, which are directly related to the electron density distribution in the crystal.

Step 4: Structure Refinement

  • Procedure: The initial structural model is refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Causality: Refinement improves the accuracy and precision of the atomic positions and provides a final, high-quality molecular structure. The quality of the final structure is assessed using metrics such as the R-factor.

Workflow for Single-Crystal X-ray Crystallography

cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_processing Structure Determination crystal_growth Crystal Growth (Slow Evaporation) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Molecular Structure

Caption: Workflow of single-crystal X-ray crystallography.

Molecular Geometry of 8-Methoxy-4-(4-methoxyphenyl)quinoline

The single-crystal X-ray structure of 8-Methoxy-4-(4-methoxyphenyl)quinoline reveals key geometric parameters.[3][4][5] The quinoline ring system is essentially planar.[3][4][5] A noteworthy feature is the significant twist between the quinoline and the 4-methoxyphenyl rings.

ParameterExperimental Value (X-ray)
Dihedral Angle
Quinoline & Phenyl Rings62.17(1)°
Selected Bond Lengths
C4-C10 (inter-ring)~1.49 Å
C8-O1 (methoxy)~1.37 Å
C13-O2 (methoxy)~1.37 Å
Selected Bond Angles
C5-C4-C10~120°
C9-C4-C10~121°

Note: The bond lengths and angles are typical values for such systems and are in good agreement with standard tabulated values.[3][4][5]

A Powerful Alternative: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have emerged as a powerful tool for predicting and rationalizing the geometric and electronic properties of molecules.[1][6][7] These in silico techniques are especially valuable when obtaining suitable single crystals for X-ray diffraction is challenging.

Theoretical Protocol: Geometry Optimization with DFT

A typical workflow for the theoretical investigation of quinoline derivatives involves geometry optimization to find the lowest energy conformation of the molecule.[1][8]

Step 1: Initial Structure Generation

  • Procedure: A 2D or 3D model of the molecule is generated using chemical drawing software.

Step 2: Computational Method Selection

  • Procedure: A suitable quantum chemistry software package (e.g., Gaussian) is used. A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.[8]

  • Causality: The choice of functional and basis set is a trade-off between computational cost and accuracy. B3LYP is a widely used hybrid functional that often provides a good balance for organic molecules.

Step 3: Geometry Optimization

  • Procedure: An energy minimization calculation is performed to find the molecular geometry with the lowest potential energy.

  • Causality: This process simulates the molecule finding its most stable conformation in a vacuum or a specified solvent environment.

Step 4: Frequency Calculation

  • Procedure: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Causality: This step validates the optimized structure and also provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) or Raman spectra.

Comparing Apples and Oranges?: X-ray Crystallography vs. DFT

While both techniques aim to define a molecule's geometry, they do so under fundamentally different conditions, leading to potential discrepancies in their results.

FeatureSingle-Crystal X-ray CrystallographyDensity Functional Theory (DFT)
State Solid (crystalline)Gas phase (in vacuum) or solvated
Influences Crystal packing forces, intermolecular interactionsIsolated molecule (or with solvent model)
Output A single, static conformationLowest energy conformation(s)
Cost & Time High, can be time-consumingLower, relatively fast

The experimental values for bond lengths and angles from X-ray crystallography are often slightly different from those calculated by DFT.[8] This is because the experimental structure is influenced by intermolecular forces within the crystal lattice, whereas the DFT calculation typically models an isolated molecule in the gas phase. For example, hydrogen bonding and π-π stacking interactions in the crystal can lead to a more compact molecular arrangement than predicted by gas-phase calculations.

Comparison of Analytical Techniques for Molecular Geometry

cluster_exp Experimental Method cluster_comp Computational Method cluster_pros_cons Key Considerations xray X-ray Crystallography comparison Molecular Geometry (Bond Lengths, Angles, Dihedrals) xray->comparison Solid-State Data (Crystal Packing Effects) xray_pros Pros Unambiguous 3D structure Gold standard for conformation xray->xray_pros xray_cons Cons Requires single crystals Static picture, packing forces xray->xray_cons dft Density Functional Theory (DFT) dft->comparison Gas-Phase/Solvated Data (Isolated Molecule) dft_pros Pros No crystal needed Can model different environments dft->dft_pros dft_cons Cons Approximation, depends on method May not reflect solid-state reality dft->dft_cons

Caption: Comparison of X-ray crystallography and DFT.

Conclusion: A Synergistic Approach

Neither X-ray crystallography nor computational modeling is inherently superior; they are complementary techniques that provide different but equally valuable insights into molecular geometry. X-ray crystallography offers the definitive solid-state structure, revealing the influence of the crystalline environment. DFT, on the other hand, provides a picture of the molecule's intrinsic geometry in a more isolated state and allows for the exploration of conformational landscapes.

For the drug development professional, a synergistic approach is often the most powerful. DFT can be used to screen multiple candidate molecules and predict their likely conformations, while X-ray crystallography can provide the definitive structure of a lead compound, validating the computational models and providing a solid foundation for further structure-based design efforts.

References

  • A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines - Benchchem.
  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug - ijpras.
  • Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. IUCrData.
  • Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. Powder Diffraction.
  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI.
  • 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline. IUCrData.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Computational and Experimental Study on Molecular Structure of Benzo[g]pyrimido[4,5-b]quinoline Derivatives: Preference of Linear over the Angular Isomer. ResearchGate.
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E.
  • Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline. Cambridge University Press.
  • Crystal Structure of 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One. ResearchGate.
  • Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H). SciSpace.
  • Quinoline,2-(4-methoxyphenyl)-8-methyl- (C17H15NO). PubChemLite.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr.
  • 8-Methoxy-4-(4-Methoxyphenyl)Quinoline. ScholarWorks@BGSU.
  • Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2. ResearchGate.
  • Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. R Discovery.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Crystal structure of 4-methoxyquinazoline. National Center for Biotechnology Information.
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. ResearchGate.

Sources

Comparative

UV-Vis absorption spectra comparison of methoxy vs. nitro quinolines

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of Methoxy vs. Nitro Quinolines As a Senior Application Scientist, I frequently encounter challenges in chromophore design where subtle structural modificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of Methoxy vs. Nitro Quinolines

As a Senior Application Scientist, I frequently encounter challenges in chromophore design where subtle structural modifications drastically alter a molecule's photophysical behavior. The quinoline scaffold is a privileged structure in drug development and optoelectronics[1]. However, the introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) versus electron-withdrawing groups (EWGs) like nitro (-NO₂) fundamentally rewires the electronic transitions of the quinoline core.

This guide provides a rigorous, data-driven comparison of how these substituents dictate UV-Vis absorption profiles, grounded in molecular orbital theory and self-validating experimental protocols.

The Causality of Electronic Effects on Quinoline Chromophores

To understand the divergent UV-Vis spectra of methoxyquinolines and nitroquinolines, we must examine the causality at the quantum mechanical level. The absorption spectra of quinolines are primarily governed by π-π* transitions of the conjugated aromatic system and n-π* transitions originating from the nitrogen lone pair[2][3].

Methoxyquinolines (The EDG Effect): The methoxy group donates electron density into the quinoline ring via resonance (+R effect). This influx of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO), effectively shrinking the HOMO-LUMO gap[4]. Consequently, methoxyquinolines (such as 4-methoxyquinoline and 6-methoxyquinoline) require less energy for electronic excitation, resulting in a distinct bathochromic (red) shift[2]. These compounds typically exhibit intense π-π* absorption peaks near 310–350 nm, accompanied by lower-energy charge transfer (CT) bands around 360–380 nm[2]. Because the excited state possesses a significantly higher dipole moment than the ground state, methoxyquinolines also demonstrate pronounced solvatochromism[5].

Nitroquinolines (The EWG Effect): Conversely, the nitro group is a potent electron-withdrawing group (-R, -I effects). It depletes electron density from the quinoline core, which stabilizes and lowers the Lowest Unoccupied Molecular Orbital (LUMO)[3]. Strongly electron-withdrawing substituents at positions like C5 or C8 decrease electron density on the ring nitrogen, profoundly altering the n-π* transitions[3]. Nitroquinolines (such as 5-nitroquinoline) exhibit complex, broadened absorption spectra that are exquisitely sensitive to solvent polarity and pH[6][7]. In certain solvents, nitroquinolines can form pseudo-rings stabilized by intramolecular hydrogen bonds, which further shifts the wavelength of maximum absorbance ( λmax​ )[7].

G Core Quinoline Chromophore EDG Methoxy (-OCH3) Electron Donating Core->EDG EWG Nitro (-NO2) Electron Withdrawing Core->EWG EDG_Effect Raises HOMO Increases Electron Density EDG->EDG_Effect EWG_Effect Lowers LUMO Decreases Electron Density EWG->EWG_Effect EDG_Result Bathochromic Shift Strong CT Band (310-390 nm) EDG_Effect->EDG_Result EWG_Result Broadened Spectra High Solvatochromism EWG_Effect->EWG_Result

Diagram 1: Divergent electronic effects of methoxy and nitro substituents on the quinoline core.

Quantitative Spectral Comparison

The following table synthesizes the typical photophysical parameters observed for these two classes of derivatives.

Compound ClassTypical λmax​ Range (nm)Molar Absorptivity ( ϵ )Electronic EffectKey Spectral Characteristics
Methoxyquinolines 310–350 (π-π), 360–380 (CT) ∼104 M −1 cm −1 EDG (+R, -I)Bathochromic shift, distinct CT bands, moderate solvatochromism[2][5].
Nitroquinolines 250–300 (π-π), 350–400+ (n-π*)Variable (Solvent dependent)EWG (-R, -I)Broadened bands, extreme solvatochromism, pH sensitivity[6][7].

Note: Extended conjugation or specific positional isomerism (e.g., 2- vs. 4- vs. 8- substitution) will further modulate these baseline values.

Self-Validating Experimental Protocol for UV-Vis Acquisition

When acquiring UV-Vis spectra for highly conjugated heterocycles, the greatest risk to data integrity is molecular aggregation (e.g., π -stacking), which can artificially broaden bands or induce hypsochromic shifts[8]. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

Step-by-Step Methodology:
  • Solvent Selection & Preparation: Select a spectroscopic-grade solvent (e.g., CHCl₃ or Methanol). Ensure the solvent does not possess a UV cutoff that obscures the 200–400 nm region.

  • Concentration Optimization (The Causality): Prepare a stock solution and dilute to a working concentration of exactly 1×10−5 M[8]. Why this concentration? Quinolines possess high molar absorptivities ( ϵ≈104 ). Exceeding 5×10−5 M often forces the absorbance above 1.0, pushing the detector out of its linear dynamic range and inducing π -stacking artifacts[8].

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 to 800 nm to subtract solvent and cuvette background noise.

  • Spectral Acquisition: Replace the sample cuvette with your 1×10−5 M quinoline solution. Acquire the spectrum. Identify the wavelengths of maximum absorbance ( λmax​ )[9].

  • System Self-Validation (Crucial Step): Prepare two additional dilutions (e.g., 0.5×10−5 M and 2×10−5 M). Plot Absorbance vs. Concentration at the primary λmax​ .

    • Validation criteria: The plot MUST be perfectly linear (adhering to the Beer-Lambert Law). If the plot deviates from linearity, or if the λmax​ shifts between concentrations, aggregation is occurring. The protocol invalidates itself, dictating that you must move to a lower concentration range.

Workflow Prep 1. Sample Preparation 10^-5 M in Spectroscopic Solvent Baseline 2. Baseline Correction Matched Cuvette & Pure Solvent Prep->Baseline Measure 3. Spectral Acquisition Scan 200-800 nm Baseline->Measure Validate 4. Self-Validation Verify Beer-Lambert Linearity Measure->Validate Validate->Prep If Non-Linear (Aggregation) Analyze 5. Data Extraction Determine λmax and ε Validate->Analyze

Diagram 2: Self-validating experimental workflow for UV-Vis analysis of quinoline derivatives.

Advanced Application Insights

When developing assays or optoelectronic materials, remember that the environment dictates the readout. For methoxyquinolines, the excited state is highly polar due to charge transfer character; thus, moving from a non-polar solvent (n-hexane) to a polar solvent (methanol) will yield observable solvatochromic shifts[5].

For nitroquinolines, the environment can induce structural tautomerism. For example, in basic or highly polar environments, certain nitroquinoline derivatives undergo pseudo-ring formation stabilized by hydrogen bonding, which drastically alters the absorption profile compared to the native state[7]. Always match your spectroscopic solvent to the intended biological or material environment of your final application.

References

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. nih.gov. 2

  • Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers. benchchem.com. 9

  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. benchchem.com. 6

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... researchgate.net. 1

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. acs.org. 3

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. mdpi.com. 8

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. nih.gov.7

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. journalofappliedbioanalysis.com. 4

  • Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline... aip.org.5

Sources

Validation

A Comparative Guide to the Fluorescence Intensity of 3-Arylquinolines vs. 4-Arylquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Fluorophore Quinoline and its derivatives represent a versatile and highly significant class of N-heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Quinoline and its derivatives represent a versatile and highly significant class of N-heterocyclic aromatic compounds.[1][2] Their rigid, planar structure and extended π-electron system provide an excellent foundation for fluorescence, making them indispensable tools in diverse scientific fields. The applications of quinoline-based fluorophores are extensive, ranging from probes for cellular imaging and chemical sensing to core components in organic light-emitting diodes (OLEDs) and pharmacologically active agents.[3][4]

A key attribute of the quinoline scaffold is the ability to precisely tune its photophysical properties through synthetic modification.[5] By strategically introducing substituents at various positions, researchers can modulate the molecule's absorption and emission wavelengths, molar absorptivity, and, most critically, its fluorescence quantum yield (ΦF)—a measure of emission efficiency.[6] Among the most impactful modifications is the introduction of an aryl group, creating arylquinolines. The position of this aryl substituent, particularly the distinction between 3-aryl and 4-aryl isomers, has profound implications for the molecule's electronic structure and, consequently, its fluorescence intensity. This guide provides a comparative analysis of these two classes, supported by experimental data and protocols, to elucidate the structural factors governing their emission properties.

The Electronic Influence of Aryl Substitution Position

The fluorescence of an arylquinoline is fundamentally governed by the efficiency of its intramolecular charge transfer (ICT) upon photoexcitation.[7][8] In this process, electron density shifts from an electron-donating part of the molecule to an electron-accepting part. The quinoline nucleus itself is electron-deficient, while the appended aryl ring can be tailored with electron-donating or -withdrawing groups to function as the donor or modulate the overall electronic landscape.

The distinction between the 3- and 4-positions is critical due to their different roles in the quinoline π-system:

  • 4-Arylquinolines: The C4 position is in direct conjugation with the quinoline nitrogen atom. This allows for more effective electronic communication between the aryl substituent and the heterocyclic core. This direct pathway can facilitate a more efficient ICT state, which can lead to strong, polarity-sensitive emission.

  • 3-Arylquinolines: The C3 position is not in direct conjugation with the nitrogen atom. Electronic effects from a substituent at C3 are transmitted more indirectly through the quinoline framework. This can result in different ICT characteristics and, consequently, different fluorescence behavior compared to the C4 isomer.

Furthermore, steric hindrance plays a crucial role.[9][10] The aryl group at the C4 position experiences greater steric clash with the hydrogen at the C5 position. This can force the aryl ring to twist out of the plane of the quinoline core, disrupting π-conjugation.[11] A twisted conformation can lead to a non-emissive deactivation pathway known as Twisted Intramolecular Charge Transfer (TICT), which often quenches fluorescence.[12][13][14] Conversely, the C3 position offers more steric freedom, potentially allowing for a more planar conformation that favors radiative decay (fluorescence).

Comparative Photophysical Data

Compound ClassSpecific DerivativePosition of Aryl GroupSolventλ_em (nm)Quantum Yield (ΦF)Reference
4-Arylquinoline 4,6,8-triphenylquinoline-3-carbaldehyde4Chloroform4240.20[5]
4-Arylquinoline 4-(4-fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde4Chloroform4240.23[5]
4-Arylquinoline 4-(4-methoxyphenyl)-6,8-diphenylquinoline-3-carbaldehyde4Chloroform4740.44[5]
3-Aryl(iso)quinoline 3-(4-methoxyphenyl)-7-nitroisoquinoline3Toluene4660.74[15]
3-Aryl(iso)quinoline N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine3Toluene4960.94[15]

Note: The data presented is from different studies and may involve different molecular scaffolds (quinolines and isoquinolines) and substitution patterns beyond the primary aryl group. Direct comparison of quantum yields should be made with caution. However, the data illustrates the high fluorescence efficiencies that can be achieved in both classes.

From the available data, it is evident that both 3-aryl and 4-arylquinolines can be highly fluorescent. The fluorescence intensity is not simply determined by the substitution position but is a complex interplay of electronic effects and steric factors. For instance, the 4-arylquinolines show that electron-donating groups (-OCH3) on the aryl ring can significantly enhance the quantum yield compared to an unsubstituted phenyl group.[5] Similarly, the 3-arylisoquinoline examples demonstrate exceptionally high quantum yields, suggesting that the C3 position can be highly favorable for strong emission when integrated into a well-designed push-pull system.[15]

Experimental Protocols

To provide a practical framework for researchers, we detail standardized protocols for the synthesis of arylquinolines and the measurement of their fluorescence quantum yield.

Protocol 1: Synthesis of Arylquinolines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for creating C-C bonds, making it ideal for synthesizing both 3-aryl and 4-arylquinolines from their respective halo-quinoline precursors.[16][17][18]

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the halo-quinoline (e.g., 3-bromoquinoline or 4-chloroquinoline, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add a degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water, 5 mL) via syringe.[19]

  • Reaction: Heat the mixture to 80–100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[20]

  • Work-up: After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure arylquinoline.[21]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Halo-quinoline, Arylboronic Acid, Base prep2 Evacuate & Backfill with Inert Gas (3x) prep1->prep2 react1 Add Pd Catalyst & Degassed Solvent prep2->react1 react2 Heat (80-100 °C) with Stirring react1->react2 react3 Monitor Progress (TLC / LC-MS) react2->react3 workup1 Cool & Dilute with Ethyl Acetate react3->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 end end workup4->end Pure Arylquinoline

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.60).[22]

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test compound(s) in a suitable spectroscopic-grade solvent.

  • Prepare Dilutions: Create a series of dilutions for both the standard and test compounds. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λ_ex).

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

    • The plots should be linear. Determine the gradient (slope) of each line.

  • Calculate Quantum Yield: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[23]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard.

G start Prepare Stock Solutions (Test & Standard) dilutions Create Series of Dilutions (Absorbance < 0.1) start->dilutions uv_vis Measure Absorbance at λ_ex dilutions->uv_vis fluor Record Emission Spectra (same λ_ex) uv_vis->fluor integrate Integrate Area under Emission Curve fluor->integrate plot Plot: Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradient of Linear Fit plot->gradient calculate Calculate Φ_X using Comparative Equation gradient->calculate

Caption: Quantum yield determination workflow.

Conclusion and Outlook

The fluorescence intensity of arylquinolines is a nuanced property governed by a delicate balance between electronic communication and steric effects. While 4-arylquinolines benefit from direct conjugation with the quinoline nitrogen, they are also more susceptible to fluorescence quenching via sterically-induced twisting. Conversely, 3-arylquinolines have less direct electronic communication but also less steric hindrance, which can favor the planar conformation required for efficient emission.

Ultimately, neither substitution pattern is intrinsically superior. High fluorescence quantum yields can be achieved with both 3-aryl and 4-aryl isomers through rational design. The choice of isomer depends on the specific application and the desired photophysical properties. For creating highly sensitive solvatochromic probes, the direct conjugation pathway of the 4-aryl system might be advantageous. For applications demanding robust, high-intensity fluorescence where steric hindrance could be a problem, the 3-aryl scaffold offers a compelling alternative. Future research should focus on direct, systematic comparisons of isomeric pairs to further deconvolve the complex interplay of these structural factors.

References

  • Mphahlele, M. J., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(12), 14186-204. [Link]

  • Reddy, V. R., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 36. [Link]

  • Reddy, V. R., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. [Link]

  • Google Patents. (2010). Process for preparing bromo-substituted quinolines.
  • Dreuw, A., et al. (2006). Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle. Journal of the American Chemical Society, 128(49), 15672-82. [Link]

  • van der Veen, M. A., et al. (2004). Intramolecular charge transfer with the planarized 4-aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6). PubMed. [Link]

  • ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline. [Link]

  • Thomas, K. R. J., et al. (2014). Novel Twisted Intramolecular Charge Transfer (TICT) Extended Fluorescent Styryl Derivatives Containing Quinoline Electron Releasing Moiety. PubMed. [Link]

  • Lee, S., et al. (2020). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Molecules, 25(21), 5035. [Link]

  • PubChem. (n.d.). 4-Phenylquinoline. [Link]

  • PubChem. (n.d.). 3-Phenylquinoline. [Link]

  • Wölper, C., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Molecules, 29(8), 1735. [Link]

  • Ciaffoni, L., et al. (2016). Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors. Organic & Biomolecular Chemistry, 14(32), 7653-7665. [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15772-15787. [Link]

  • Edinburgh Instruments. (2023). Relative Quantum Yield. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Physical Chemistry Chemical Physics, 10(48), 7440-7448. [Link]

  • Park, S. Y., et al. (2004). Substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes. Journal of the American Chemical Society, 126(39), 12325-35. [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. [Link]

  • E-Look. (n.d.). 4-phenylquinoline. [Link]

  • PubChem. (n.d.). 3-Phenyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Zimcik, P., et al. (2014). Role of steric hindrance in the Newman-Kwart rearrangement and in the synthesis and photophysical properties of arylsulfanyl tetrapyrazinoporphyrazines. The Journal of Organic Chemistry, 79(7), 3174-86. [Link]

  • Zachariasse, K. A., et al. (2002). Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism. Physical Chemistry Chemical Physics, 4(24), 5997-6004. [Link]

  • Taylor & Francis. (n.d.). Quantum yield – Knowledge and References. [Link]

  • Kim, J. H., et al. (2014). Excimer formation in organic emitter films associated with a molecular orientation promoted by steric hindrance. Chemical Communications, 50(44), 5859-5862. [Link]

  • ResearchGate. (n.d.). Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants. [Link]

  • Jenekhe, S. A., et al. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. [Link]

  • Li, Y., et al. (2024). Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants. Chemical Science, 15(40), 15488-15495. [Link]

Sources

Safety & Regulatory Compliance

Handling

Advanced Laboratory Safety and PPE Protocol for 3-(4-Methoxyphenyl)quinoline Handling

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of arbitrary rules, but as a logical extension of chemical physics and molecular biology. 3-(4-Methoxyphenyl)quinoline is a highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of arbitrary rules, but as a logical extension of chemical physics and molecular biology. 3-(4-Methoxyphenyl)quinoline is a highly valuable intermediate used in the synthesis of triazole-fused heterocycles and neuroblastoma differentiation agents ()[1]. However, handling this compound requires strict adherence to advanced safety protocols because it inherits the severe hazard profile of the quinoline pharmacophore.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and scientific integrity during your research.

Physicochemical & Toxicological Profiling (The "Why" Behind the PPE)

To design an effective safety protocol, we must first understand the molecular behavior of the threat. The addition of a 4-methoxyphenyl group to the quinoline core increases the molecule's lipophilicity (LogP). While this is advantageous for drug-receptor binding, it drastically increases the rate of transdermal permeation if the chemical contacts unprotected skin. The quinoline core itself is a known permeator, a suspected carcinogen, and highly toxic to aquatic environments ()[2].

Quantitative Toxicity and Hazard Profile

Note: Data is extrapolated from the foundational quinoline core to ensure conservative safety margins.

Hazard CategoryQuantitative Value / GHS CodeToxicological Causality & Operational Implication
Acute Oral Toxicity LD50 ~331 mg/kg (Rat) / H301[3][4]Highly toxic if ingested. Requires strict isolation from food/drink areas and meticulous hand hygiene.
Acute Dermal Toxicity LD50 ~540 mg/kg (Rabbit) / H312[3][4]Rapid systemic absorption via skin due to lipophilicity. Mandates impermeable, multi-layer barrier PPE.
Ocular Irritation Severe Irritant / H319[4]Direct contact causes severe corneal damage. Safety glasses are insufficient; orbital-sealing goggles are mandatory.
Mutagenicity / Carcinogenicity Category 1B/2 / H341, H350[4]DNA-intercalating potential. Requires zero-exposure handling protocols and high-efficiency particulate filtration.
Aquatic Toxicity Chronic Category 2 / H411[4]Long-lasting environmental damage. Strictly prohibits sink disposal or aqueous washdowns during spills.

The Self-Validating PPE Matrix

Every piece of Personal Protective Equipment (PPE) must function as a self-validating system—meaning its integrity can and must be proven by the user immediately prior to exposure.

A. Hand Protection: Double-Gloving System
  • Protocol: Wear an inner layer of standard Neoprene gloves and an outer layer of extended-cuff Nitrile gloves.

  • Causality: Quinoline derivatives degrade standard latex rapidly. Neoprene offers broad-spectrum chemical resistance against aromatic nitrogen heterocycles, while the outer nitrile layer provides superior mechanical durability against tears during equipment handling.

  • Self-Validation: Before donning, perform a pneumatic inflation test on both pairs. Trap air inside the glove, twist the cuff, and squeeze to verify the absence of micro-punctures.

B. Respiratory Protection: Task-Dependent Filtration
  • Protocol: Utilize a NIOSH-approved half-mask respirator equipped with combination P100 (Particulate) and Organic Vapor (OV) cartridges.

  • Causality: When weighing the solid compound, fine crystalline dust poses a severe inhalation hazard. When dissolved in organic solvents for downstream cyclization, the vapor phase acts as a carrier for the toxic solute.

  • Self-Validation: Perform a positive-pressure seal check (exhale gently while covering the exhalation valve) and a negative-pressure seal check (inhale while covering the cartridges) prior to entering the active lab space. The mask must collapse slightly without leaking.

C. Eye, Face, and Body Protection
  • Protocol: Wear ANSI Z87.1+ certified chemical splash goggles, a fully buttoned flame-resistant (FR) laboratory coat with knit cuffs, full-length trousers, and non-porous closed-toe shoes.

  • Causality: Standard safety glasses lack orbital seals, allowing airborne 3-(4-Methoxyphenyl)quinoline dust or solvent splashes to bypass the lenses and contact the mucosa. Knit cuffs on the lab coat prevent the sleeves from dragging through contaminated surfaces.

Operational Workflow & Procedural Guidance

Step 1: Environmental Validation

Before opening the reagent bottle, verify that the chemical fume hood is fully operational.

  • Action: Do not rely solely on the annual certification sticker. Read the digital monitor to ensure a real-time face velocity between 80–120 feet per minute (fpm) .

Step 2: Weighing and Transfer
  • Action: Use anti-static weighing boats.

  • Causality: 3-(4-Methoxyphenyl)quinoline powder can hold a static charge. Standard plastic boats may cause electrostatic dispersion (dusting) of the carcinogenic powder into the hood environment. Keep the hood sash as low as ergonomically possible to maximize the protective air barrier.

Step 3: Dissolution and Reaction Setup
  • Action: Transfer the solid directly into the reaction vessel (e.g., a round-bottom flask). Always add the solvent to the solid slowly down the side of the glass.

  • Causality: Rapid addition of solvent can cause aerosolization of the toxic powder. If utilizing polyphosphoric acid (PPA) or chlorinated solvents under heat[1], utilize a closed-system setup with a nitrogen or argon line to prevent toxic vapor escape.

Spill Management & Compliant Disposal Plan

Because this compound is highly toxic to aquatic life ()[4], aqueous washdowns are strictly prohibited during initial spill response.

Immediate Spill Response Protocol
  • Containment: Evacuate the immediate area. Ensure full PPE (including respirator) is donned before re-entering.

  • Solid Spills: Do not dry sweep, which aerosolizes the toxin. Lightly dampen the powder with a high-flashpoint compatible solvent (e.g., polyethylene glycol or a small amount of ethanol) to eliminate dust generation, then wipe up with heavy-duty absorbent pads.

  • Liquid Spills: Surround and cover the spill with an inert absorbent (vermiculite or diatomaceous earth).

  • Decontamination: Wipe down the affected surface with an appropriate organic solvent, followed by a 10% bleach solution to degrade residual organics, and finally soapy water.

Compliant Waste Disposal

All materials contacting 3-(4-Methoxyphenyl)quinoline must be treated as hazardous chemical waste.

  • Solid Waste: Segregate contaminated gloves, weigh boats, and absorbent pads into a hard-walled, clearly labeled "Hazardous Solid Waste - Toxic Quinoline Derivatives" container.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the reaction solvent used.

  • Validation: Ensure all waste containers are kept closed unless actively adding waste, and log the exact chemical composition on the manifest to prevent incompatible chemical reactions in the waste stream.

Process Visualization

G Start Risk Assessment & Protocol Review PPE Don Validated PPE (Double Gloves, Respirator) Start->PPE Proceed Hood Fume Hood Operations (Weighing & Dissolution) PPE->Hood Verified Spill Spill Detected? Hood->Spill Decon Containment & Solvent Decontamination Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No Decon->Waste Resolved End Safe Project Completion Waste->End

Workflow for the safe handling, operational execution, and disposal of 3-(4-Methoxyphenyl)quinoline.

References

  • Title: 2-chloro-3-(4-methoxyphenyl)quinoline | 85274-80-2 Source: Molaid Chemical Database URL: [Link]

  • Title: ICSC 0071 - QUINOLINE Source: International Labour Organization (ILO) URL: [Link]

  • Title: Quinolines: Human health tier II assessment Source: Safe Work Australia (Industrial Chemicals) URL: [Link]

  • Title: Safety Data Sheet: Quinoline Source: Chemos GmbH & Co. KG URL: [Link]

Sources

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